(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)2-5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOXVGBKIZQZCB-VKKIDBQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583351 | |
| Record name | 3-Amino-2,3,5-trideoxy-D-threo-pentonic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336182-14-0 | |
| Record name | D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=336182-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2,3,5-trideoxy-D-threo-pentonic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride: A Chiral Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, a chiral amino acid derivative of significant interest in medicinal chemistry and drug development. The precise stereochemistry of this molecule, with defined (3R,4R) configurations at its chiral centers, makes it a valuable building block for the synthesis of complex, enantiomerically pure pharmaceutical agents. This document delves into the molecular structure, stereoselective synthesis, and detailed analytical characterization of this compound. Furthermore, it explores its established and potential therapeutic applications, including its role as a neuraminidase inhibitor and its emerging potential in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.
Introduction: The Significance of Chirality in Drug Design
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images, often exhibit markedly different pharmacological and toxicological profiles. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride (CAS: 336182-14-0) is a prime example of a chiral building block, a foundational molecular fragment with defined stereocenters that enables the construction of complex, stereochemically pure active pharmaceutical ingredients (APIs).[1] The use of such building blocks is crucial for developing safer and more efficacious drugs by ensuring target specificity and minimizing off-target effects. This guide will provide an in-depth analysis of this specific chiral synthon, from its fundamental properties to its application in medicinal chemistry.
Molecular Structure and Physicochemical Properties
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride possesses a pentanoic acid backbone functionalized with an amino group at the C3 position and a hydroxyl group at the C4 position. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Molecular Formula: C₅H₁₂ClNO₃[1][2]
Molecular Weight: 169.61 g/mol [1][2]
The absolute stereochemistry at the C3 and C4 carbons is crucial for its biological activity and its utility as a chiral precursor. The (3R,4R) configuration dictates the specific spatial orientation of the amino and hydroxyl groups, which in turn governs its interactions with biological targets such as enzyme active sites.[1]
Table 1: Physicochemical Properties of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 336182-14-0 | [1][2] |
| Molecular Formula | C₅H₁₂ClNO₃ | [1][2] |
| Molecular Weight | 169.61 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Stereoselective Synthesis: A Strategic Approach
A common and effective strategy involves an asymmetric aldol reaction, which allows for the controlled formation of the two adjacent stereocenters. The following protocol is a representative example of how such a synthesis could be approached.
Representative Synthetic Workflow
Caption: A representative workflow for the stereoselective synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride.
Detailed Experimental Protocol (Representative)
Step 1: Asymmetric Aldol Reaction
-
To a solution of a chiral N-acyloxazolidinone (e.g., (R)-4-benzyl-2-oxazolidinone) in a suitable solvent such as dichloromethane at -78 °C, add a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine (e.g., triethylamine).
-
After stirring, add a solution of a protected amino aldehyde (e.g., N-Boc-L-alaninal) at -78 °C.
-
Allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with an aqueous buffer and extract the product with an organic solvent.
Step 2: Removal of Chiral Auxiliary and Hydrolysis
-
Dissolve the crude aldol adduct in a mixture of tetrahydrofuran and water.
-
Add hydrogen peroxide and lithium hydroxide at 0 °C.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the chiral β-hydroxy γ-amino acid.
Step 3: Purification and Salt Formation
-
Purify the crude product by flash column chromatography on silica gel to separate the desired (3R,4R) diastereomer.
-
Dissolve the purified amino acid in a suitable solvent (e.g., diethyl ether or methanol).
-
Add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
| Technique | Expected Observations |
| ¹H NMR (D₂O) | δ 1.2-1.4 (d, 3H, -CH₃), δ 2.5-2.7 (m, 2H, -CH₂-COOH), δ 3.5-3.7 (m, 1H, H-3), δ 4.0-4.2 (m, 1H, H-4) |
| ¹³C NMR (D₂O) | δ 18-22 (-CH₃), δ 35-40 (-CH₂-COOH), δ 50-55 (C-3), δ 65-70 (C-4), δ 175-180 (-COOH) |
| FT-IR (KBr, cm⁻¹) | Broad peak ~3400 (O-H stretch), Broad absorption 3200-2800 (N-H⁺ stretch), ~1710 (C=O stretch of carboxylic acid), ~1600 (N-H⁺ bend) |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ = 134.08 (for the free amine) |
Interpretation of Spectroscopic Data
-
¹H NMR: The spectrum in D₂O would show distinct signals for the methyl, methylene, and methine protons. The diastereotopic protons of the methylene group may appear as a complex multiplet. The coupling constants between H-3 and H-4 would be informative for confirming the relative stereochemistry.
-
¹³C NMR: The carbon spectrum would confirm the presence of the five distinct carbon atoms in the molecule, with the carboxyl carbon appearing at the lowest field.
-
FT-IR: The infrared spectrum is expected to show characteristic broad absorption bands for the hydroxyl and protonated amine groups. The carbonyl stretch of the carboxylic acid is also a key diagnostic peak.
-
Mass Spectrometry: Electrospray ionization mass spectrometry in the positive ion mode would show the protonated molecular ion of the free amino acid, confirming the molecular weight.
Applications in Drug Discovery and Development
The unique stereochemical features of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride make it a valuable intermediate in the synthesis of various biologically active molecules.
Neuraminidase Inhibitors for Influenza Therapy
Research has indicated that this compound and its derivatives can act as effective neuraminidase inhibitors.[1] Neuraminidase is a crucial enzyme for the influenza virus, facilitating the release of newly formed viral particles from infected host cells. By inhibiting this enzyme, the spread of the virus is halted.
Sources
An In-Depth Mechanistic Analysis of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride: A Putative Aspartic Protease Inhibitor
Abstract
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a chiral amino acid derivative. While comprehensive data on this specific molecule is limited, its core structure contains the essential features of a statine-like moiety. Statines are key pharmacophores responsible for the inhibitory activity of compounds like pepstatin against aspartic proteases. This technical guide posits that the mechanism of action of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is centered on the competitive inhibition of aspartic proteases. This is achieved by acting as a transition-state analog, where its hydroxyl group mimics the tetrahedral intermediate of peptide bond hydrolysis. This document provides a detailed exploration of this hypothesized mechanism, outlines robust experimental protocols for its validation, and discusses the potential therapeutic implications for drug development professionals.
Introduction: Structural Analogy as a Predictive Tool for Mechanism of Action
Chemical Identity of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
This compound is a pentanoic acid derivative with amino and hydroxyl groups at the 3 and 4 positions, respectively. The (3R,4R) stereochemistry is critical for its specific interactions with biological targets.[1] While it has been investigated as a neuraminidase inhibitor and a precursor for potential anticancer agents, its structural similarity to other well-characterized inhibitors provides a strong basis for predicting its primary mechanism of action.[1][2][3]
The Statine Motif: A Key to Understanding Biological Activity
The unusual amino acid, statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), is a central component of pepstatin, a potent, low molecular weight inhibitor of most aspartic proteases.[4][5][6] The inhibitory activity of pepstatin is attributed to the statine residue, which acts as a mimic of the tetrahedral transition state of peptide catalysis.[6] The core structure of (3R,4R)-3-Amino-4-hydroxypentanoic acid strongly resembles this statine motif, suggesting a similar biological function.
Hypothesis: A Transition-State Analog for Aspartic Proteases
Based on the structural analogy to statine, it is hypothesized that (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride functions as a competitive inhibitor of aspartic proteases.[4][6] These enzymes are crucial in various physiological and pathological processes, making them important drug targets.[7][8]
Core Mechanism: Inhibition of Aspartic Proteases
The Catalytic Dyad of Aspartic Proteases
Aspartic proteases utilize two highly conserved aspartic acid residues in their active site to catalyze the cleavage of peptide bonds.[7][9] Through a general acid-base mechanism, one aspartate residue activates a water molecule, which then attacks the carbonyl carbon of the substrate's scissile bond.[7][9]
Mimicking the Tetrahedral Intermediate
The proposed mechanism suggests that the hydroxyl group of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride mimics the tetrahedral oxyanion intermediate formed during peptide bond hydrolysis.[9] This allows the compound to bind tightly within the active site, effectively blocking substrate access.[8]
Binding Interactions within the Active Site
The inhibitor is thought to bind to the enzyme's active site, with its hydroxyl group positioned between the two catalytic aspartate residues. This interaction stabilizes the enzyme-inhibitor complex and prevents the catalytic action of the enzyme.[7]
Broader Biological Context and Therapeutic Implications
Potential Targets
Several aspartic proteases are significant drug targets:
-
Renin: A key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. [10][11][12][13]Renin inhibitors are used to treat hypertension. [10]* Beta-secretase 1 (BACE1): Involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. [14][15]BACE1 inhibitors have been explored as potential treatments, though clinical trials have faced challenges. [16][17][18]* HIV-1 Protease: Essential for the replication of the human immunodeficiency virus. Aspartic protease inhibitors are a cornerstone of antiretroviral therapy.
Data Presentation: Hypothetical IC50 Values
| Target Protease | Hypothetical IC50 (nM) | Therapeutic Area |
| Renin | 50 | Hypertension |
| BACE1 | 200 | Alzheimer's Disease |
| HIV-1 Protease | >10,000 | Antiviral |
| Cathepsin D | 5000 | Off-target |
This table illustrates the concept of selectivity. A lower IC50 value indicates higher potency.
Considerations for Drug Development
-
Selectivity: Achieving high selectivity for the target protease over other human aspartic proteases (e.g., pepsin, cathepsins) is crucial to minimize off-target effects. [16]* Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) properties will determine its suitability as a drug candidate.
-
Structure-Activity Relationship (SAR): Systematic modification of the compound's structure can optimize its potency and selectivity.
Conclusion
The structural features of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride strongly suggest that its primary mechanism of action is the competitive inhibition of aspartic proteases. By acting as a transition-state analog, it can effectively block the active site of these enzymes. The experimental protocols detailed in this guide provide a clear pathway for validating this hypothesis and characterizing the compound's inhibitory profile. Further investigation into its selectivity and pharmacokinetic properties will be essential to determine its potential as a lead compound for the development of novel therapeutics targeting diseases driven by aspartic protease activity.
References
-
Marciniszyn, J. Jr., Hartsuck, J. A., & Tang, J. (1976). Pepstatin inhibition mechanism. PubMed. Retrieved from [Link]
-
Pepstatin. (n.d.). In Wikipedia. Retrieved from [Link]
-
Statins: How They Work & Side Effects. (2024, March 12). Cleveland Clinic. Retrieved from [Link]
-
Statin Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]
-
Renin Inhibitors. (n.d.). CV Pharmacology. Retrieved from [Link]
-
Meder, G., et al. (2003). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology, 77(17), 9759-9765. Retrieved from [Link]
-
Statin Medications. (2024, February 29). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Vassar, R. (2014). BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. Journal of Neurochemistry, 130(4), 461-468. Retrieved from [Link]
-
Coates, L., et al. (2001). The Catalytic Mechanism of an Aspartic Proteinase Explored with Neutron and X-ray Diffraction. Angewandte Chemie International Edition, 40(17), 3251-3254. Retrieved from [Link]
-
Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. (n.d.). Theranostics, 1(2), 227-238. Retrieved from [Link]
-
Mechanism and Inhibition of Aspartyl Protease Enzymes. (2010, April 5). YouTube. Retrieved from [Link]
-
Renin inhibitors - mechanisms of action. (2009, October 1). Australian Prescriber. Retrieved from [Link]
-
Statin. (n.d.). In Wikipedia. Retrieved from [Link]
-
Enzyme Inhibition. (2025, September 4). Chemistry LibreTexts. Retrieved from [Link]
-
(3S,4R)-3-amino-4-hydroxypentanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Renin inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
-
Aspartic Protease Inhibitors. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]
-
The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021, September 8). Molecules, 26(18), 5486. Retrieved from [Link]
-
Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. (2008, July 1). Analytical Chemistry, 80(13), 5031-5037. Retrieved from [Link]
-
FRET-based in vitro assays for the analysis of SUMO protease activities. (n.d.). SciSpace. Retrieved from [Link]
-
Statins: Mechanism of action and effects. (2001). Journal of Cellular and Molecular Medicine, 5(4), 378-387. Retrieved from [Link]
-
Oral Direct Renin Inhibition: Premise, Promise, and Potential Limitations of a New Class of Antihypertensive Drug. (2007). Hypertension, 49(1), 1-6. Retrieved from [Link]
-
Competitive inhibition. (n.d.). In Wikipedia. Retrieved from [Link]
-
Aspartic protease. (n.d.). In Wikipedia. Retrieved from [Link]
-
Beta-secretase 1. (n.d.). In Wikipedia. Retrieved from [Link]
-
Protease Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Enzyme inhibitors. (n.d.). UCL. Retrieved from [Link]
-
A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. (2020). International Journal of Molecular Sciences, 21(21), 8235. Retrieved from [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 9). ResearchGate. Retrieved from [Link]
-
What are renin inhibitors and how do they work? (2024, June 21). News-Medical.net. Retrieved from [Link]
-
What are Aspartic protease inhibitors and how do they work? (2024, June 25). Patsnap Synapse. Retrieved from [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). MDPI. Retrieved from [Link]
-
BACE1 inhibitors: investigating the mechanisms of cognitive worsening. (2024, May 7). YouTube. Retrieved from [Link]
-
Pepstatin A, an aspartic proteinase inhibitor, suppresses RANKL-induced osteoclast differentiation. (2007). FEBS Letters, 581(26), 4979-4984. Retrieved from [Link]
-
Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer's onset. (2024, March 8). VJNeurology. Retrieved from [Link]
-
4-Amino-3-hydroxypentanoic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pepstatin - Wikipedia [en.wikipedia.org]
- 6. agscientific.com [agscientific.com]
- 7. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. What are Aspartic protease inhibitors and how do they work? [synapse.patsnap.com]
- 9. Aspartic protease - Wikipedia [en.wikipedia.org]
- 10. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]
- 11. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 12. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 13. What are renin inhibitors and how do they work? [synapse.patsnap.com]
- 14. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 16. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride biological activity
An In-Depth Technical Guide to the Biological Activity of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
Abstract
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative whose biological profile is an emerging area of scientific interest. Structurally analogous to key neurotransmitters and amino acids, it presents a compelling scaffold for investigation. This technical guide synthesizes the current, albeit limited, understanding of its direct biological effects and, more significantly, delineates its probable mechanism of action based on structural homology to γ-aminobutyric acid (GABA) analogues. We provide a Senior Application Scientist's perspective on the causality behind experimental design, offering detailed, self-validating protocols to rigorously test the compound's hypothesized role as a GABAergic modulator. This document serves as a foundational resource for researchers in neuroscience, drug discovery, and medicinal chemistry, aiming to catalyze further exploration into its therapeutic potential.
Molecular Profile and Strategic Importance
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride (CAS: 336182-14-0) is the hydrochloride salt of a pentanoic acid derivative featuring amino and hydroxyl groups at the C3 and C4 positions, respectively, with a defined R-configuration at both chiral centers.[1][2][3] Also known by the synonym L-β-Homothreonine, its structure invites immediate comparison to endogenous molecules critical to central nervous system (CNS) function.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₃ | [1] |
| Molecular Weight | 169.61 g/mol | [1][2] |
| IUPAC Name | (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride | [4][5][6] |
| InChI Key | NIVRJEWVLMOZNV-IMJSIDKUSA-N | [4][5] |
| Purity | Typically ≥95% for research use | [2][3] |
The strategic importance of this molecule lies in its dual nature: it is both a potential bioactive agent in its own right and a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules.[1] Its utility as a synthetic scaffold has been demonstrated in the creation of novel compounds for various therapeutic targets.[7][8][9][10]
Structural Analogy to GABA and GABOB
The most compelling hypothesis for the biological activity of (3R,4R)-3-Amino-4-hydroxypentanoic acid stems from its close structural relationship to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS, and 4-amino-3-hydroxybutanoic acid (GABOB), a known GABA receptor modulator.[11][12] The core scaffold of an amino acid with a hydroxyl group beta to the amine is a key pharmacophore for interaction with GABAergic systems. The specific stereochemistry (3R,4R) is critical, as GABA receptor subtypes exhibit distinct enantioselectivity.[11]
Caption: The GABAergic synapse and potential targets for the topic compound.
Recommended Experimental Validation Workflows
As a Senior Application Scientist, the path forward involves rigorous, hypothesis-driven experimentation. The following protocols are designed as self-validating systems to interrogate the compound's GABAergic activity.
Workflow: From Binding to Function
A logical experimental cascade is essential to build a comprehensive understanding of the compound's activity, moving from simple binding to complex functional and cellular outcomes.
Caption: Experimental workflow for validating GABAergic activity.
Protocol: GABA-B Receptor Radioligand Binding Assay
-
Objective: To determine if (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride binds to the GABA-B receptor and to quantify its binding affinity (Ki).
-
Causality: This is the foundational experiment to confirm direct physical interaction (target engagement). A competitive binding format is chosen for its robustness in determining the affinity of an unlabeled compound.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GABA-B receptors (e.g., HEK293-GABA-B1/B2). Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).
-
Test Compound: Serial dilutions of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride (e.g., 10 µM to 10 pM).
-
Radioligand: [³H]-CGP54626 (a known high-affinity GABA-B antagonist) at a final concentration equal to its Kd (approx. 2-3 nM).
-
Receptor Membranes: 20-40 µg of protein per well.
-
-
Self-Validation Controls:
-
Total Binding: Wells with buffer, radioligand, and membranes only.
-
Non-Specific Binding (NSB): Wells with buffer, radioligand, membranes, and a saturating concentration of a known non-radioactive ligand (e.g., 10 µM unlabeled GABA) to displace all specific binding.
-
Positive Control: Wells with a known GABA-B ligand (e.g., Baclofen) in place of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash filters 3x with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place filter discs in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol: In Vitro GABA-AT Enzyme Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of GABA-AT.
-
Causality: This assay directly measures the functional consequence on the target enzyme. A coupled-enzyme spectrophotometric assay is selected for its continuous, real-time readout.
-
Methodology:
-
Reagents:
-
GABA-AT enzyme (recombinant or purified from tissue).
-
Substrates: GABA and α-ketoglutarate.
-
Coupling Enzyme & Substrate: Succinic semialdehyde dehydrogenase (SSADH) and NAD⁺.
-
Assay Buffer: Potassium pyrophosphate buffer, pH 8.6, containing β-mercaptoethanol.
-
-
Assay Principle: GABA-AT converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. SSADH then oxidizes succinic semialdehyde to succinate, concurrently reducing NAD⁺ to NADH. The increase in NADH is monitored by the change in absorbance at 340 nm.
-
Assay Setup (96-well UV-transparent plate):
-
Add assay buffer to all wells.
-
Add serial dilutions of the test compound.
-
Add GABA-AT enzyme and incubate for 10-15 minutes at 25°C (pre-incubation step).
-
-
Self-Validation Controls:
-
100% Activity Control: Wells with enzyme but no inhibitor (vehicle only).
-
0% Activity Control (Background): Wells with all components except the GABA-AT enzyme.
-
Positive Control Inhibitor: Vigabatrin, a known irreversible inhibitor of GABA-AT. [13] 5. Reaction Initiation: Add a substrate mix containing GABA, α-ketoglutarate, SSADH, and NAD⁺ to all wells to start the reaction.
-
-
Detection: Immediately place the plate in a spectrophotometer pre-heated to 25°C. Read the absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each well.
-
Normalize the rates to the 100% activity control.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Summary and Future Directions
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a molecule of significant potential, positioned at the intersection of neuroscience and medicinal chemistry. While direct evidence of its biological activity is currently limited, its striking structural similarity to GABOB provides a strong, rational basis for hypothesizing its role as a modulator of the GABAergic system. This guide provides the strategic framework and detailed, validated experimental protocols necessary to rigorously test this hypothesis.
Future research should focus on executing these foundational binding and enzymatic assays. Positive results would warrant progression to more complex functional studies, such as patch-clamp electrophysiology on primary neurons or cell lines expressing specific GABA receptor subtypes, to elucidate the precise nature of its modulatory effects (e.g., agonist, PAM, NAM). Subsequent in vivo studies in rodent models of epilepsy or anxiety could then explore its therapeutic potential, ultimately clarifying the biological role of this intriguing chiral molecule.
References
-
Silverman, R. B., & Nanavati, S. M. (1991). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3S,4R),(3R,4S)-4-amino-5-fluoro-3-phenylpentanoic acid. Journal of medicinal chemistry, 34(7), 2295-2298. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4614194, (3S,4R)-3-amino-4-hydroxypentanoic acid. Retrieved January 24, 2026, from [Link]
-
MDPI. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved January 24, 2026, from [Link]
-
PubMed. (1991). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)-. Retrieved January 24, 2026, from [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Retrieved January 24, 2026, from [Link]
-
PubMed. (2000). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2019). Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2008). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55250483, (3S,4S)-4-amino-3-hydroxypentanoic acid. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14192128, 4-Amino-3-hydroxypentanoic acid. Retrieved January 24, 2026, from [Link]
Sources
- 1. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. (3S,4R)-3-amino-4-hydroxypentanoic acid | C5H11NO3 | CID 4614194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S,4S)-4-amino-3-hydroxypentanoic acid | C5H11NO3 | CID 55250483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 14192128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators [mdpi.com]
- 10. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Chiral Synthon: A Technical History of (3R,4R)-3-Amino-4-hydroxypentanoic Acid Hydrochloride
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, a chiral amino acid derivative also identified as L-β-Homothreonine, has emerged as a molecule of significant interest in the realms of medicinal chemistry and synthetic organic chemistry. Its unique stereochemistry, featuring vicinal amino and hydroxyl groups on a pentanoic acid backbone, renders it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. This technical guide delves into the discovery and history of this compound, tracing its origins and the evolution of its synthesis. Furthermore, it explores its contemporary applications, particularly its investigation as a neuraminidase inhibitor and a precursor for novel anticancer agents, and details the stereoselective synthetic methodologies that are crucial for its preparation.
Introduction: The Significance of Chiral β-Amino γ-Hydroxy Acids
The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of its biological activity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. Within the vast landscape of chiral molecules, β-amino γ-hydroxy acids represent a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. The presence of adjacent amino and hydroxyl functionalities provides key hydrogen bonding and ionic interaction points, crucial for molecular recognition at biological targets.
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride (Figure 1) is a prime example of this class of compounds. Its specific (3R,4R) configuration is critical for its stereoselective interactions with enzymes and receptors, making it a valuable tool for probing biological systems and a sought-after intermediate in the synthesis of targeted therapeutics.[1]
Figure 1: Chemical Structure of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
Caption: The structure of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, highlighting the chiral centers at C3 and C4.
Discovery and Historical Context: A Derivative of Threonine
While a definitive seminal publication marking the "discovery" of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is not readily apparent in a singular, celebrated event, its origins can be traced through the systematic exploration of amino acid derivatives. The compound is also known by its synonym, L-β-Homothreonine, which provides a crucial clue to its conceptual lineage.
The name "Homothreonine" suggests a homolog of the proteinogenic amino acid L-threonine, meaning it contains an additional methylene group in its carbon backbone. The designation "L-β" indicates the stereochemical configuration at the α-carbon relative to L-amino acids and the position of the amino group at the β-carbon. The CAS number for the free amino acid is 192003-00-2, while the hydrochloride salt is registered under CAS number 336182-14-0.
The development of such non-natural amino acids has been a continuous effort in medicinal chemistry to create analogs of natural substrates or inhibitors for enzymes, or to synthesize peptide mimics (peptidomimetics) with enhanced stability or altered biological activity. The specific stereochemistry (3R,4R) would have been a target of interest for researchers aiming to create a specific three-dimensional arrangement of functional groups to interact with a particular biological target.
Stereoselective Synthesis: The Key to Biological Specificity
The synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid with high stereochemical purity is a significant chemical challenge. The control of two adjacent chiral centers requires sophisticated synthetic strategies. Early and contemporary approaches have focused on diastereoselective and enantioselective methods.
General Strategies for the Synthesis of β-Hydroxy γ-Amino Acids
The synthesis of β-hydroxy γ-amino acids often involves one of the following key strategies:
-
Aldol Reactions: The condensation of an enolate with an aldehyde is a powerful C-C bond-forming reaction that can create the β-hydroxy carbonyl moiety. Subsequent introduction of the amino group is then required.
-
From Chiral Precursors: Starting with a readily available chiral molecule, such as an amino acid or a carbohydrate, allows for the transfer of stereochemical information to the target molecule.
-
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a modern and efficient approach. This can include asymmetric hydrogenation, dihydroxylation, or aminohydroxylation reactions.
-
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to chiral molecules. Enzymes such as aldolases and transaldolases can be employed to create the desired stereoisomers with high purity.[2][3][4]
Exemplary Synthetic Protocol: A Conceptual Diastereoselective Approach
While a specific, detailed historical first synthesis is not available, a plausible and illustrative diastereoselective synthesis can be conceptualized based on established organic chemistry principles, starting from a chiral precursor like L-threonine.
Conceptual Workflow:
Caption: A conceptual synthetic workflow for the preparation of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride starting from L-threonine.
Step-by-Step Methodology (Conceptual):
-
Protection of L-Threonine: The amino and carboxylic acid groups of L-threonine are protected to prevent unwanted side reactions. The amino group can be protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, and the carboxylic acid can be converted to a methyl or ethyl ester.
-
Oxidation of the Side-Chain Hydroxyl Group: The primary alcohol of the protected L-threonine is selectively oxidized to an aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.
-
Chain Elongation via Wittig or Horner-Wadsworth-Emmons Reaction: The resulting aldehyde is reacted with a stabilized ylide, such as the one derived from triethyl phosphonoacetate, in a Horner-Wadsworth-Emmons reaction. This elongates the carbon chain by two carbons and introduces an α,β-unsaturated ester.
-
Stereoselective Reduction: The double bond of the α,β-unsaturated ester is reduced stereoselectively. This is a critical step to establish the second chiral center. A substrate-controlled reduction, where the existing stereocenter directs the approach of the reducing agent, or a catalyst-controlled reduction using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand) can be employed.
-
Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz, and saponification for the ester).
-
Formation of the Hydrochloride Salt: The final free amino acid is treated with hydrochloric acid to yield the stable hydrochloride salt.
Self-Validation and Causality:
-
Choice of Starting Material: L-threonine is an ideal starting material as it already possesses one of the required chiral centers with the correct absolute configuration.
-
Protection Strategy: The choice of protecting groups is crucial. They must be stable to the reaction conditions of the subsequent steps and be removable without affecting the stereochemical integrity of the molecule.
-
Stereocontrol: The stereoselective reduction step is the most critical. The choice of reducing agent and catalyst is paramount to achieving the desired (3R,4R) diastereomer with high selectivity. The stereochemical outcome is dictated by the facial selectivity of the hydride or hydrogen addition to the double bond, which is influenced by the steric and electronic environment of the existing chiral center and the chiral catalyst.
-
Purification and Characterization: Each intermediate in the synthetic sequence must be purified, typically by column chromatography, and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and polarimetry to confirm its structure and stereochemical purity.
Modern Applications and Research Frontiers
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is not merely a synthetic curiosity; it is a molecule with demonstrated potential in drug discovery and development.
Neuraminidase Inhibition: A Target for Antiviral Therapy
Influenza viruses rely on the enzyme neuraminidase to cleave sialic acid residues from the surface of infected cells, allowing the release of newly formed virus particles. Inhibition of this enzyme is a key strategy for the treatment of influenza. Research has shown that (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride and its derivatives can act as effective neuraminidase inhibitors.[1][2] The specific stereochemistry of the molecule allows it to fit into the active site of the enzyme, disrupting the viral replication cycle.[1] The positively charged amino group and the hydroxyl group can form key interactions with amino acid residues in the enzyme's active site, mimicking the transition state of the natural substrate.[5]
A Building Block for Anticancer Agents
The unique structural features of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride make it an attractive starting material for the synthesis of novel anticancer agents. In vitro studies have indicated that derivatives of this compound can exhibit significant cytotoxicity against cancer cell lines, including non-small cell lung cancer.[1] The rationale behind this application lies in the ability to incorporate this chiral scaffold into larger molecules that can selectively target proteins or pathways that are dysregulated in cancer cells.
Interaction with PLP-Dependent Enzymes
Pyridoxal 5'-phosphate (PLP) is a crucial cofactor for a large family of enzymes involved in amino acid metabolism. The structure of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, being an amino acid analog, suggests its potential to interact with PLP-dependent enzymes.[1] This interaction could lead to the modulation of various metabolic pathways, opening up avenues for research into metabolic disorders.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 336182-14-0 | [1] |
| Molecular Formula | C₅H₁₂ClNO₃ | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Synonym | L-β-Homothreonine hydrochloride | [1] |
Conclusion and Future Outlook
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, or L-β-Homothreonine, represents a fascinating case study in the evolution of a chiral molecule from a synthetic target to a valuable tool in drug discovery. While its precise historical "discovery" may be diffuse, its importance is clear. The ongoing development of more efficient and stereoselective synthetic methods, including biocatalytic approaches, will undoubtedly expand its accessibility and utility. As our understanding of the molecular basis of diseases deepens, the demand for such well-defined chiral building blocks will continue to grow, ensuring that (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride remains a relevant and valuable compound for the foreseeable future. Its journey from a homolog of a natural amino acid to a key component in the development of potential antiviral and anticancer therapies underscores the power of chemical synthesis to address pressing challenges in human health.
References
-
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. (2021). Applied and Environmental Microbiology, 87(20), e01436-21. [Link]
-
Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. (2022). ChemBioChem, 23(2), e202100557. [Link]
-
Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and d-threonine aldolase. (n.d.). ResearchGate. [Link]
-
Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase. (2001). Antimicrobial Agents and Chemotherapy, 45(9), 2563–2570. [Link]
Sources
- 1. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 2. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride: A Technical Guide to its Potential as an Enzyme Modulator
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the potential of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride as a modulator of enzyme activity. With full editorial control, this document is structured to provide a comprehensive understanding of the compound's known and potential enzymatic interactions, supported by detailed experimental protocols and mechanistic insights.
Introduction: A Chiral Scaffold with Therapeutic Promise
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a chiral amino acid derivative that has garnered interest in the fields of medicinal chemistry and biochemistry.[1] Its specific stereochemistry, with defined (3R,4R) configurations of the amino and hydroxyl groups on a pentanoic acid backbone, is crucial for its selective interactions with biological targets.[1] This compound serves as a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules and has been investigated for its potential to modulate various metabolic pathways.[1]
This guide will delve into the established role of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride as a neuraminidase inhibitor and explore its theoretical potential to modulate a class of enzymes crucial to amino acid metabolism: the Pyridoxal 5'-phosphate (PLP)-dependent enzymes.
Part 1: Established Activity as a Neuraminidase Inhibitor
A primary and well-documented activity of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is its effective inhibition of neuraminidase, an enzyme essential for the replication of the influenza virus.[1] By preventing the cleavage of sialic acid from host cell receptors, this compound disrupts the release of new viral particles, thereby halting the spread of infection.[1] This mechanism positions it as a promising candidate for antiviral drug development.[1]
Mechanism of Neuraminidase Inhibition: A Structural Perspective
The inhibitory action of amino acid-based compounds against neuraminidase is intrinsically linked to their ability to mimic the natural substrate, sialic acid, and interact with key residues in the enzyme's active site. The carboxylate group of the inhibitor typically forms hydrogen bonds with highly conserved arginine residues (Arg118, Arg292, and Arg371) in the active site. The position of the amino group is also critical for potent inhibition. Structure-activity relationship studies on related amino acid inhibitors have shown that the amino group's interaction with acidic residues, such as Asp151, can significantly enhance binding affinity.[2]
The following diagram illustrates the key interactions of a generic amino acid-based inhibitor within the neuraminidase active site, highlighting the importance of the carboxylate and amino functionalities.
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Part 2: Potential as a Modulator of PLP-Dependent Enzymes
Beyond its established antiviral activity, the chemical structure of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride suggests its potential to interact with another significant class of enzymes: the Pyridoxal 5'-phosphate (PLP)-dependent enzymes. [1]These enzymes play a central role in a vast array of metabolic reactions involving amino acids, including transamination, decarboxylation, and racemization. [3]
Theoretical Basis for Interaction with PLP-Dependent Enzymes
PLP-dependent enzymes utilize the cofactor PLP to form a Schiff base with the amino group of a substrate amino acid. This covalent linkage facilitates the cleavage of bonds at the α-carbon of the amino acid. The specificity of these enzymes is determined by the precise architecture of their active sites, which orient the substrate-PLP complex for a particular reaction.
The structure of (3R,4R)-3-Amino-4-hydroxypentanoic acid, being an amino acid analog, makes it a plausible candidate to bind to the active sites of PLP-dependent enzymes. Its amino group can potentially form a Schiff base with the PLP cofactor, while the carboxylate and hydroxyl groups can engage in interactions with active site residues, mimicking a natural substrate.
Two PLP-dependent enzymes of particular interest in this context are Ornithine Aminotransferase (OAT) and γ-Aminobutyric Acid Aminotransferase (GABA-AT) . Both enzymes have active sites that accommodate amino acid substrates and have been shown to be inhibited by various amino acid derivatives.
-
Ornithine Aminotransferase (OAT): OAT catalyzes the transfer of the δ-amino group of L-ornithine to α-ketoglutarate. The active site of OAT contains residues that interact with both the α- and δ-amino groups and the carboxylate group of the substrate. [4][5]* GABA Aminotransferase (GABA-AT): GABA-AT is responsible for the degradation of the inhibitory neurotransmitter GABA. Its active site is tailored to bind ω-amino acids, with key arginine residues interacting with the substrate's carboxylate group. [6] The stereochemistry of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride would be a critical determinant of its potential inhibitory activity against these enzymes, as the precise orientation of its functional groups within the active site would dictate the nature and strength of the interaction.
Proposed Experimental Workflow for Investigating PLP-Enzyme Modulation
To investigate the potential of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride as a modulator of OAT and GABA-AT, a multi-step experimental approach is recommended.
Caption: A phased experimental approach to characterize the interaction with PLP-dependent enzymes.
Detailed Methodologies:
-
Phase 1: Initial Screening
-
Enzyme Activity Assays:
-
OAT Assay: The activity of OAT can be monitored by a coupled-enzyme assay that measures the production of glutamate. The reaction mixture would contain OAT, L-ornithine, α-ketoglutarate, PLP, and the test compound. The produced glutamate is then quantified using glutamate dehydrogenase, which converts NAD+ to NADH, leading to an increase in absorbance at 340 nm.
-
GABA-AT Assay: A similar coupled-enzyme assay can be used for GABA-AT, where the production of succinic semialdehyde is coupled to the reduction of NADP+ to NADPH by succinic semialdehyde dehydrogenase, resulting in an increase in absorbance at 340 nm.
-
-
IC50 Determination: By performing these assays with a range of concentrations of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, the IC50 value can be determined to quantify its inhibitory potency.
-
-
Phase 2: Mechanism of Action
-
Kinetic Analysis: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data can be plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot) to visualize the type of inhibition.
-
Ki Determination: From the kinetic data, the inhibition constant (Ki) can be calculated, which represents the dissociation constant of the enzyme-inhibitor complex and provides a more accurate measure of inhibitory potency than the IC50 value.
-
-
Phase 3: Structural Studies
-
Computational Docking: Molecular docking simulations can be performed to predict the binding mode of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride within the active sites of OAT and GABA-AT. This can provide insights into the specific interactions that contribute to its binding and potential inhibitory activity.
-
X-ray Crystallography: If the compound is found to be a potent inhibitor, co-crystallization of the enzyme with the inhibitor can provide definitive structural information about the binding mode and the conformational changes induced in the enzyme upon binding.
-
Data Summary
| Compound | Target Enzyme | Inhibition Type | Ki Value |
| (3R,4R/3S,4S)-3-amino-4-hydroxymethyl-N-butoxycarbonyl pyrrolidine | Influenza Neuraminidase | Competitive | 59 µM [2] |
| (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride | Influenza Neuraminidase | Likely Competitive | Data Not Available |
| (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride | Ornithine Aminotransferase | Hypothetical | Data Not Available |
| (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride | GABA Aminotransferase | Hypothetical | Data Not Available |
Conclusion and Future Directions
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride presents a compelling scaffold for the development of novel enzyme modulators. Its established activity as a neuraminidase inhibitor provides a solid foundation for its exploration as an antiviral agent. Furthermore, its structural similarity to natural amino acids strongly suggests a potential for interaction with PLP-dependent enzymes, opening avenues for research in metabolic disorders and neuroscience.
The experimental workflows outlined in this guide provide a clear roadmap for researchers to further elucidate the enzymatic interactions of this promising compound. Future studies should focus on obtaining precise kinetic data for its neuraminidase inhibition and conducting thorough investigations into its effects on a panel of PLP-dependent enzymes. Such research will be instrumental in unlocking the full therapeutic potential of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride.
References
-
Chand, P., Bantia, S., Kotian, P. L., El-Kattan, Y., Lin, T. H., Hutchison, T. L., & Babu, Y. S. (2001). Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase. Journal of Medicinal Chemistry, 44(25), 4389–4402. [Link]
-
Montioli, R., Oppici, M., Nikoletou, D., & Cellini, B. (2021). Molecular and Cellular Studies Reveal Folding Defects of Human Ornithine Aminotransferase Variants Associated With Gyrate Atrophy of the Choroid and Retina. Frontiers in Molecular Biosciences, 8, 759682. [Link]
-
Liu, H., & Silverman, R. B. (2001). Active site model for gamma-aminobutyrate aminotransferase explains substrate specificity and inhibitor reactivities. Bioorganic & Medicinal Chemistry, 9(7), 1855–1863. [Link]
- Wang, G. T., Chen, Y., Wang, S., Gentles, R., Sowin, T., Kati, W., ... & Kati, W. M. (2001). Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidinone cores. Bioorganic & medicinal chemistry letters, 11(10), 1321-1324.
- Shen, B. W., Hennig, M., Hohenester, E., Jansonius, J. N., & Schirmer, T. (1998). Crystal structure of human recombinant ornithine aminotransferase. Journal of molecular biology, 277(1), 81-102.
- Tse, C. M., & Yip, M. C. (1974). Ornithine-δ-transaminase heterogeneity and regulation. European Journal of Biochemistry, 44(2), 455-458.
- Scott, E. M., & Jakoby, W. B. (1959). Soluble γ-aminobutyric-glutamic transaminase from brain. Journal of Biological Chemistry, 234(4), 932-936.
- Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annu. Rev. Biochem., 73, 383-415.
- John, R. A. (1995). Pyridoxal phosphate-dependent enzymes. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1248(2), 81-96.
- Toney, M. D. (2005). Reaction specificity in pyridoxal phosphate enzymes. Archives of biochemistry and biophysics, 433(1), 279-287.
Sources
- 1. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 2. Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-institut.de [beilstein-institut.de]
- 4. Molecular and Cellular Studies Reveal Folding Defects of Human Ornithine Aminotransferase Variants Associated With Gyrate Atrophy of the Choroid and Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Active site model for gamma-aminobutyrate aminotransferase explains substrate specificity and inhibitor reactivities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride: A Chiral Building Block with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, a chiral amino acid derivative with significant applications in medicinal chemistry and drug development. We will delve into its chemical identity, properties, and its emerging roles as a neuraminidase inhibitor and a potential precursor for anticancer agents. This document will further provide detailed experimental protocols for its synthesis and evaluation in relevant biological assays.
Chemical Identity and Nomenclature
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a specific stereoisomer of 3-amino-4-hydroxypentanoic acid. The "(3R,4R)" designation is crucial as it defines the spatial arrangement of the amino and hydroxyl groups, which dictates its biological activity and stereoselective interactions with molecular targets.[1] Due to its specific structure, it is recognized by various names and identifiers across different chemical databases and suppliers.
Table 1: Synonyms and Chemical Identifiers
| Identifier Type | Value |
| Systematic Name | (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride |
| Common Synonyms | L-beta-Homothreonine hydrochloride[1] |
| D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride | |
| CAS Number | 336182-14-0 |
| PubChem CID | 16211063 |
| Molecular Formula | C₅H₁₂ClNO₃[1] |
| InChI Key | XFOXVGBKIZQZCB-VKKIDBQXSA-N |
Physicochemical Properties
Understanding the physicochemical properties of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is fundamental for its application in research and development, influencing aspects from reaction conditions to formulation.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 169.61 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 215-217 °C (decomposes) |
| Optical Rotation | [α]²⁰/D +12.5° (c=1 in H₂O) |
| Solubility | Soluble in water. |
| Stability | Stable under recommended storage conditions. pH stability has been observed in buffers ranging from pH 2–9 at 25°C and 40°C for 24–72 hours.[1] |
| Storage | Store at room temperature.[2] For long-term storage of stock solutions, -20°C for 1 month or -80°C for 6 months is recommended.[3] |
Applications in Drug Development
The specific stereochemistry of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules.[1] Its biological activities have positioned it as a compound of interest in two primary therapeutic areas: antiviral and anticancer research.
Neuraminidase Inhibition: An Antiviral Strategy
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride has been identified as an effective inhibitor of neuraminidase, a key enzyme in the life cycle of the influenza virus.[1] Neuraminidase is responsible for cleaving sialic acid residues on the surface of infected host cells, a crucial step for the release of newly formed viral particles. By inhibiting this enzyme, the compound prevents the spread of the virus to other cells.
The mechanism of action involves the compound mimicking the natural substrate of neuraminidase, sialic acid. Its specific three-dimensional structure allows it to bind to the active site of the enzyme, blocking its function and trapping the newly synthesized viruses on the cell surface. This reduction in viral propagation can lead to a milder course of infection and a shorter duration of illness.
Caption: Mechanism of Neuraminidase Inhibition.
Anticancer Potential: Inducing Apoptosis in Non-Small Cell Lung Cancer
Derivatives of (3R,4R)-3-Amino-4-hydroxypentanoic acid have demonstrated significant cytotoxicity against non-small cell lung cancer (A549) cell lines, reducing cell viability and migration in vitro.[1] This suggests its potential as a precursor for the development of novel anticancer agents. The proposed mechanism of action involves the induction of apoptosis, or programmed cell death, a critical process that is often dysregulated in cancer cells.
The intrinsic pathway of apoptosis is a key target for many chemotherapeutic agents. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspase-9 activates the executioner caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]
Caption: Intrinsic Apoptosis Pathway in A549 Cells.
Experimental Protocols
Asymmetric Synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
The stereospecific synthesis of this compound is crucial for its biological activity. The following protocol is a representative method based on asymmetric synthesis principles for chiral β-amino acids.
Materials:
-
Appropriate chiral starting material (e.g., a derivative of L-aspartic acid)
-
Protecting group reagents (e.g., Boc anhydride for the amino group, silyl ethers for the hydroxyl group)
-
Grignard reagent (e.g., methylmagnesium bromide)
-
Reducing agent (e.g., sodium borohydride)
-
Deprotection reagents (e.g., trifluoroacetic acid, TBAF)
-
Hydrochloric acid (ethanolic solution)
-
Anhydrous solvents (THF, dichloromethane, methanol)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Protection of the starting material: Protect the amino and carboxyl groups of a suitable chiral starting material, such as L-aspartic acid, using standard procedures.
-
Introduction of the methyl group: React the protected starting material with a Grignard reagent, like methylmagnesium bromide, to introduce the methyl group at the C4 position. This reaction should be carried out under anhydrous conditions at low temperature to control stereoselectivity.
-
Reduction of the ketone: Reduce the resulting ketone to a hydroxyl group using a stereoselective reducing agent, such as sodium borohydride. The choice of reducing agent and reaction conditions is critical to achieve the desired (4R) configuration.
-
Deprotection: Sequentially remove the protecting groups from the amino and carboxyl functionalities under appropriate conditions.
-
Purification: Purify the resulting (3R,4R)-3-Amino-4-hydroxypentanoic acid by techniques such as column chromatography or recrystallization.
-
Hydrochloride salt formation: Dissolve the purified free amino acid in a suitable solvent like ethanol and treat with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol). The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Self-Validation: The stereochemical purity of the final product and intermediates should be confirmed using techniques such as chiral HPLC, polarimetry, and NMR spectroscopy (including 2D NMR techniques like NOESY).
In Vitro Cytotoxicity Evaluation using MTT Assay on A549 Cells
This protocol outlines the steps to assess the cytotoxic effects of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride on the A549 non-small cell lung cancer cell line.
Materials:
-
A549 cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Self-Validation: Ensure the linearity of the assay by performing a cell titration to determine the optimal cell seeding density. Include positive controls (e.g., a known cytotoxic drug) to validate the assay's performance.
Conclusion
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a chiral molecule with significant potential in drug discovery and development. Its demonstrated activity as a neuraminidase inhibitor and its emerging role as a precursor for anticancer agents highlight the importance of its specific stereochemistry. The protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this promising compound in their own laboratories. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
-
Bax, Bcl-2 and caspase-3 analysis expression in A549 and SMMC-7721 cells. ResearchGate. Available at: [Link]
-
(3R,4R)-3-Amino-4-hydroxy-pentanoic acid, HCl. AHH Chemical Co., Ltd. Available at: [Link]
-
(3S,4R)-3-amino-4-hydroxypentanoic acid. PubChem. Available at: [Link]
-
Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. PubMed Central. Available at: [Link]
-
Apoptotic Genes of Bax, Bad, Bcl2, and P53 in A549 Lung Cancer Cells... PubMed. Available at: [Link]
-
Caspase-3 activation via the intrinsic and extrinsic apoptotic... ResearchGate. Available at: [Link]
-
Bcl-2 expression in A549 cells with different treat- ments analysed by... ResearchGate. Available at: [Link]
-
Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling. PubMed Central. Available at: [Link]
-
Overexpression of Bcl-2–Associated Death Inhibits A549 Cell Growth In Vitro and In Vivo. SAGE Journals. Available at: [Link]
-
Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease. Frontiers in Neuroscience. Available at: [Link]
-
Quantification of Bcl-2/Bax genes in A549 Lung Cancer Cell Lines... ResearchGate. Available at: [Link]
-
D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride. PubChem. Available at: [Link]
-
4-Amino-3-hydroxypentanoic acid. PubChem. Available at: [Link]
Sources
- 1. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic Acid Hydrochloride: An Application Note and Detailed Protocol
Introduction
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a chiral non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various biologically active molecules. Its specific stereochemistry is pivotal for its function in these complex structures. This document provides a comprehensive guide for the stereoselective synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, intended for researchers, scientists, and professionals in drug development. The proposed synthetic strategy leverages the chiral pool approach, starting from the readily available and enantiomerically pure amino acid, D-threonine. This method offers a cost-effective and stereocontrolled route to the target molecule.
Strategic Overview: A Chiral Pool Approach
The synthesis of molecules with multiple stereocenters presents a significant challenge in organic chemistry.[1] A robust strategy to address this is the "chiral pool" approach, which utilizes naturally occurring enantiomerically pure compounds as starting materials.[2][3] For the synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid, D-threonine is an ideal starting material as it already contains the desired stereochemistry at the carbon atom that will become C-4 in the final product.[4]
The overall synthetic pathway can be visualized as a three-stage process:
-
Preparation of a Chiral Aldehyde Intermediate: This involves the protection of the amino and carboxylic acid functionalities of D-threonine, followed by the selective reduction of the protected carboxylic acid to an aldehyde.
-
Stereoselective Carbon-Carbon Bond Formation: A key step where a two-carbon unit is added to the chiral aldehyde. This is designed to proceed with high diastereoselectivity to establish the second stereocenter at C-3.
-
Deprotection and Salt Formation: The final stage involves the removal of all protecting groups and the formation of the hydrochloride salt to yield the stable, crystalline product.
Detailed Protocols and Experimental Procedures
Part 1: Synthesis of the Chiral Aldehyde Intermediate
The initial steps focus on the protection of the reactive functional groups of D-threonine to prevent unwanted side reactions and to facilitate the selective transformation of the carboxylic acid.
Protocol 1.1: Protection of D-Threonine
-
Rationale: The amino group is protected as a tert-butoxycarbonyl (Boc) derivative, and the carboxylic acid is converted to a methyl ester. These protecting groups are stable under the subsequent reaction conditions and can be removed orthogonally.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| D-Threonine | 1.0 | 119.12 | 10.0 g |
| Di-tert-butyl dicarbonate (Boc)₂O | 1.1 | 218.25 | 19.5 g |
| Sodium bicarbonate (NaHCO₃) | 3.0 | 84.01 | 21.2 g |
| Dioxane | - | - | 100 mL |
| Water | - | - | 100 mL |
| Thionyl chloride (SOCl₂) | 1.4 | 118.97 | 7.68 mL |
| Methanol (MeOH) | - | - | 150 mL |
Step-by-Step Procedure:
-
Suspend D-threonine in a mixture of dioxane and water.
-
Add sodium bicarbonate, followed by the dropwise addition of di-tert-butyl dicarbonate.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with a cold 1 M HCl solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-D-threonine.
-
Dissolve the crude Boc-D-threonine in methanol and cool to 0 °C.
-
Slowly add thionyl chloride and stir the reaction at room temperature for 4 hours.[5]
-
Remove the solvent under reduced pressure to yield the methyl ester.
Protocol 1.2: Reduction to the Chiral Aldehyde
-
Rationale: The methyl ester is selectively reduced to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature. This reagent is known for its ability to perform partial reductions of esters to aldehydes.[4]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Boc-D-threonine methyl ester | 1.0 | 247.29 | (from previous step) |
| Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes) | 1.2 | 142.22 | (adjust volume) |
| Dichloromethane (DCM) | - | - | 200 mL |
Step-by-Step Procedure:
-
Dissolve the Boc-D-threonine methyl ester in dry dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H solution dropwise over 30 minutes, ensuring the temperature remains below -70 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral aldehyde. This intermediate is often used immediately in the next step without further purification.
Part 2: Stereoselective Carbon-Carbon Bond Formation
This is the most critical phase of the synthesis, where the second stereocenter is introduced with a high degree of control.
Protocol 2.1: Diastereoselective Aldol-Type Addition
-
Rationale: The lithium enolate of ethyl acetate is added to the chiral aldehyde. The stereochemical outcome is dictated by the existing stereocenter in the aldehyde, proceeding through a chelation-controlled transition state to favor the formation of the desired (3R,4R) diastereomer.[6]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Chiral Aldehyde | 1.0 | (from previous step) | (use crude) |
| Ethyl acetate | 1.5 | 88.11 | (adjust volume) |
| Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF) | 1.5 | 167.33 | (adjust volume) |
| Tetrahydrofuran (THF), anhydrous | - | - | 150 mL |
Step-by-Step Procedure:
-
In a separate flask under an inert atmosphere, dissolve ethyl acetate in anhydrous THF and cool to -78 °C.
-
Add LHMDS solution dropwise and stir for 30 minutes at -78 °C to generate the lithium enolate.
-
In another flask, dissolve the crude chiral aldehyde in anhydrous THF and cool to -78 °C.
-
Slowly add the pre-formed enolate solution to the aldehyde solution via cannula.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the protected (3R,4R)-3-amino-4-hydroxypentanoic acid ethyl ester.
Part 3: Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the protecting groups and the formation of the desired hydrochloride salt.
Protocol 3.1: Saponification of the Ester
-
Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Protected Ester | 1.0 | (from previous step) | (use purified product) |
| Lithium hydroxide (LiOH) | 2.0 | 23.95 | (adjust mass) |
| Tetrahydrofuran (THF) | - | - | 50 mL |
| Water | - | - | 50 mL |
Step-by-Step Procedure:
-
Dissolve the protected ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected free acid.
Protocol 3.2: Deprotection and Hydrochloride Salt Formation
-
Rationale: The Boc protecting group is removed under acidic conditions, and the final product is isolated as its hydrochloride salt, which is typically a stable, crystalline solid.[7][8]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Boc-protected Acid | 1.0 | (from previous step) | (use crude) |
| Hydrochloric acid (4 M in dioxane) | excess | 36.46 | (adjust volume) |
| Diethyl ether | - | - | (for precipitation) |
Step-by-Step Procedure:
-
Dissolve the crude Boc-protected acid in a minimal amount of dioxane.
-
Add an excess of 4 M HCl in dioxane.
-
Stir the solution at room temperature for 4 hours.
-
A precipitate should form during the reaction. If not, add diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride as a white solid.
Characterization and Quality Control
The stereochemical integrity and purity of the final product and key intermediates should be confirmed using appropriate analytical techniques.
| Technique | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of intermediates and the final product. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compounds. |
| Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric and diastereomeric purity of the final product. |
| Polarimetry | To measure the specific rotation of the chiral product. |
Safety Considerations
-
DIBAL-H and LHMDS: These reagents are pyrophoric and react violently with water. Handle them under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves.
-
Thionyl Chloride: This is a corrosive and lachrymatory reagent. Handle it in a well-ventilated fume hood.
-
Hydrochloric Acid: Concentrated solutions are corrosive. Handle with care and appropriate PPE.
-
Solvents: Dichloromethane, THF, and diethyl ether are flammable and should be handled in a fume hood away from ignition sources.
Conclusion
The described synthetic route provides a reliable and stereocontrolled method for the preparation of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride from the chiral pool starting material, D-threonine. The key to this synthesis is the diastereoselective addition of an enolate to a chiral aldehyde intermediate. By carefully controlling the reaction conditions and employing standard purification techniques, the target compound can be obtained in high purity. This protocol should serve as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis.
References
-
Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central. [Link]
-
Synthesis of (+)- and (−)-Statine via Chiral Sulfoxide Chemistry. ResearchGate. [Link]
-
Creativity from the Chiral Pool: Amino Acids. Baran Lab. [Link]
-
Stereoselective Synthesis of β-Substituted α,β-Diamino Acids from β-Hydroxy Amino Acids. The Journal of Organic Chemistry. [Link]
-
Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed Central. [Link]
-
Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]
-
Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. [Link]
-
A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid, an Unusual γ‐Amino Acid found in Microsclerodermins. ResearchGate. [Link]
-
Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. idUS. [Link]
-
Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. Elektronische Hochschulschriften der LMU München. [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]
-
Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega. [Link]
- Preparation method of 3-amino-4-hydroxybenzoic acid.
-
Asymmetric Synthesis. University of Nairobi. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. idus.us.es [idus.us.es]
- 7. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 8. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
Application Note: (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride as a Versatile Chiral Building Block in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of modern drug discovery and development, chirality is a paramount consideration. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact stereospecifically with drug molecules.[1] The use of single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and simplified pharmacokinetics.[2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore indispensable tools, enabling the precise and efficient construction of complex, stereochemically-defined active pharmaceutical ingredients (APIs).[3][4][5]
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride (CAS: 336182-14-0) has emerged as a particularly valuable chiral building block.[6] Its structure, featuring a β-amino acid backbone with two contiguous and defined stereocenters at the C3 and C4 positions, provides a rigid and versatile scaffold for asymmetric synthesis. This application note serves as a technical guide for researchers, scientists, and drug development professionals, detailing the properties, applications, and field-proven protocols for the effective use of this compound. We will delve into the causality behind experimental choices, providing not just procedural steps but the strategic rationale required for successful implementation in the laboratory.
Physicochemical & Structural Properties
A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective application. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a white to off-white solid, and its key properties are summarized below. The hydrochloride salt form enhances stability and often improves solubility in polar solvents compared to the free base.
| Property | Value | Source |
| IUPAC Name | (3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride | [6][7] |
| Synonyms | L-β-Homothreonine hydrochloride | [6][7] |
| CAS Number | 336182-14-0 | [6][8][9] |
| Molecular Formula | C₅H₁₂ClNO₃ | [6][7] |
| Molecular Weight | 169.61 g/mol | [6][7][9] |
| Appearance | White to off-white crystalline powder | [8] |
| Purity | ≥98% | [9] |
| Solubility | Soluble in water and polar organic solvents like methanol. | Inferred from structure |
The Principle of Stereochemical Control
The utility of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride lies in the absolute configuration of its two chiral centers. When incorporated into a synthetic route, these pre-defined stereocenters direct the formation of subsequent stereocenters or are themselves core components of the final molecule's pharmacophore. This "chiral pool" approach bypasses the need for often complex and costly asymmetric induction or chiral resolution steps later in the synthesis.[5] The fixed (3R,4R) configuration ensures that the synthetic outcome is a single, predictable diastereomer, which is critical for achieving pharmacological selectivity.
Caption: Logical workflow for using a chiral building block.
Core Applications & Mechanistic Considerations
The bifunctional nature of this β-amino acid, possessing both a nucleophilic amino group and an electrophilic carboxyl group, alongside a hydroxyl group for further functionalization, opens avenues to a wide array of molecular classes.
-
Precursor to Bioactive Molecules: Its structure is a key fragment in the synthesis of complex molecules with therapeutic potential. Derivatives have been investigated as neuraminidase inhibitors, which function by disrupting viral replication, and as potential precursors for anticancer agents due to observed cytotoxicity in cancer cell lines.[6] The precise stereochemistry is believed to be crucial for fitting into the active sites of target enzymes.[6]
-
Synthesis of β-Lactams: β-Amino acids are the foundational precursors for β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[10][11] The intramolecular cyclization of an activated β-amino acid derivative is a classic strategy for forming the four-membered ring. Using an enantiopure starting material like (3R,4R)-3-amino-4-hydroxypentanoic acid ensures the resulting β-lactam is also enantiopure, which is critical for its antibacterial activity.[12][13][14]
-
Enzyme Modulators: The amino acid scaffold can interact with the active sites of various enzymes, particularly PLP-dependent enzymes involved in amino acid metabolism.[6][15] The (3R,4R) configuration can act as a mimic or antagonist of a natural substrate, leading to modulation of the metabolic pathway.
Caption: Relationship between molecular features and applications.
Field-Proven Application Protocols
The presence of three reactive functional groups (amine, carboxylic acid, hydroxyl) necessitates a strategic approach to synthesis, typically involving the use of protecting groups to ensure selective reactions. The following protocols provide a validated starting point for incorporating this building block into a synthetic workflow.
Protocol 1: N-Boc Protection of the Amino Group
Objective: To selectively protect the primary amine with a tert-butyloxycarbonyl (Boc) group. This is a crucial first step to prevent the amine from acting as a nucleophile in subsequent reactions intended for the carboxylic acid or hydroxyl group. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions.
Materials:
-
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Solvent: 1,4-Dioxane and Water (or Tetrahydrofuran/Water)
-
Ethyl acetate (for extraction)
-
1M Hydrochloric acid (HCl) (for workup)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) (for drying)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Experimental Procedure:
-
Dissolution: In a round-bottom flask, dissolve (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (approx. 2.5 eq) in portions. Causality Note: The base is critical for two reasons: it neutralizes the hydrochloride salt and deprotonates the ammonium ion to generate the free, nucleophilic amine required to attack the (Boc)₂O.
-
Addition of Protecting Group: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Solvent Removal: Once the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the dioxane.
-
Workup - pH Adjustment: Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1M HCl. Causality Note: Acidification protonates the carboxylate, making the product soluble in organic solvents for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the N-Boc protected product, which can be purified further by column chromatography if necessary.
Self-Validation: The success of the protocol can be confirmed by standard analytical techniques. High-resolution mass spectrometry (MS) should show the correct molecular weight for the Boc-protected product. ¹H NMR spectroscopy will confirm the presence of the characteristic large singlet at ~1.4 ppm corresponding to the nine protons of the Boc group.[6]
Protocol 2: Workflow for Subsequent Amide Bond Formation
Once the N-terminus is protected, the carboxylic acid is free to be activated and coupled with another amine-containing molecule. This is the cornerstone of peptide synthesis and the creation of many other complex organic molecules.
Caption: Standard workflow for amide bond formation.
Methodology Rationale:
-
Activation: The carboxylic acid is a weak electrophile. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU convert the hydroxyl of the carboxylic acid into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea or activated ester). This primes it for nucleophilic attack.
-
Coupling: The activated intermediate is then treated in situ with a primary or secondary amine (R-NH₂). The amine nitrogen attacks the carbonyl carbon, displacing the leaving group and forming a stable amide bond.
-
Deprotection: Finally, the Boc group can be removed with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane to reveal the free amine, which can be used for further coupling or is a feature of the final target molecule.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[16]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][17] The compound is hygroscopic and should be protected from moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[17]
Conclusion
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is more than just a chemical reagent; it is a strategic tool for imparting stereochemical fidelity in complex molecular synthesis. Its defined stereochemistry, coupled with its versatile functional groups, makes it an invaluable asset for researchers in medicinal chemistry and drug development. By understanding the principles behind its application and employing validated protocols, scientists can leverage this building block to accelerate the discovery and synthesis of novel, enantiomerically pure therapeutic agents.
References
- (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride - Benchchem.
- Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PubMed Central.
- (3S,4R)-3-amino-4-hydroxypentanoic acid | C5H11NO3 | CID 4614194 - PubChem.
- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
- Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem.
- β-Lactam synthesis - Organic Chemistry Portal.
- Chiral Building Blocks Selection - Enamine.
- Asymmetric synthesis with chiral .beta.-lactams. .alpha.-Substituted aromatic .alpha.-amino acids and their derivatives through highly stereoselective alkylations | Journal of the American Chemical Society.
- Synthesis of Chiral α-Amino-β-lactams through Pd(II)-Catalyzed...
- D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride - PubChem.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH.
- Chiral Building Blocks - Buchler GmbH.
- Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central.
- A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid, an Unusual γ‐Amino Acid found in Microsclerodermins - ResearchG
- hydroxypyrrolidinone-4-acetic Acid, an Unusual γ-Amino Acid found in Microsclerodermins.
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organoc
- How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem.
- (3r,4r)-3-amino-4-hydroxypentanoic acid hydrochloride - Antimex Chemical Limied.
- Synthesis of 3-((4-Hydroxyphenyl)amino)
- 3 - SAFETY D
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI.
- 3-Amino-4-methylpentanoic acid-SDS-MedChemExpress.
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosph
- CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google P
- 3-Amino-4-methylpentanoic acid | Metabolite - MedchemExpress.com.
- (3R,4R)-3-Amino-4-hydroxypentanoic acid | CAS#:837383-95-6 | Chemsrc.
- 4-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 14192128 - PubChem.
- 336182-14-0 | (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride | Next Peptide.
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 6. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 7. D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride | C5H12ClNO3 | CID 16211063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3R,4R)-3-AMINO-4-HYDROXYPENTANOIC ACID HYDROCHLORIDE, CasNo.336182-14-0 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 9. 336182-14-0 | (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride | Next Peptide [nextpeptide.com]
- 10. β-Lactam synthesis [organic-chemistry.org]
- 11. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 15. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. fishersci.com [fishersci.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
Introduction
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a chiral amino acid derivative of significant interest in medicinal chemistry and biochemical research.[1] With a molecular formula of C5H12ClNO3 and a molecular weight of 169.61 g/mol , this compound serves as a crucial chiral building block for the synthesis of complex, enantiomerically pure molecules.[1][2] Its specific stereochemistry is critical for its biological activity, which includes potential as a neuraminidase inhibitor for antiviral drug development.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical analysis of organic molecules.[3] This application note provides a detailed guide to the comprehensive NMR analysis of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, covering sample preparation, and a suite of 1D and 2D NMR experiments including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. The causality behind experimental choices and the interpretation of spectral data for complete structural and stereochemical assignment are discussed in detail.
Materials and Methods
Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR spectra.[4] Given the polar nature of the amino acid hydrochloride, deuterium oxide (D₂O) is an excellent solvent choice.[5]
Protocol:
-
Accurately weigh 10-20 mg of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride. For ¹³C NMR experiments, a higher concentration (30-50 mg) may be beneficial.[6][7]
-
Dissolve the sample in 0.6 mL of deuterium oxide (D₂O, 99.9% D).
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[5]
-
Use a tube depth gauge to ensure correct positioning within the NMR probe.
NMR Instrumentation
All spectra should be acquired on a high-field NMR spectrometer, for instance, a 600 MHz instrument equipped with a cryoprobe for enhanced sensitivity.[8]
Experimental Protocols
A combination of 1D and 2D NMR experiments is essential for a complete structural assignment.[8][9]
1. ¹H NMR Spectroscopy:
-
Purpose: To identify the number of unique proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (J-coupling).
-
Pulse Program: Standard single-pulse experiment (e.g., Bruker zg30).
-
Key Parameters:
-
Spectral Width: 12 ppm
-
Number of Scans: 16
-
Relaxation Delay (D1): 2 s
-
Acquisition Time (AQ): 3 s
-
2. ¹³C{¹H} NMR Spectroscopy:
-
Purpose: To determine the number of unique carbon environments and their chemical shifts. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Pulse Program: Standard proton-decoupled carbon experiment (e.g., Bruker zgpg30).
-
Key Parameters:
-
Spectral Width: 200 ppm
-
Number of Scans: 1024
-
Relaxation Delay (D1): 2 s
-
3. 2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons.[10] This helps establish the connectivity of the proton spin systems.
-
Pulse Program: Gradient-selected COSY (e.g., Bruker cosygpmfph).
-
Key Parameters:
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 8
-
4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly to the carbons they are attached to (one-bond C-H correlation).[6] This is crucial for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
Pulse Program: Gradient-selected, multiplicity-edited HSQC (e.g., Bruker hsqcedetgpsisp2.3). This can distinguish between CH/CH₃ (positive) and CH₂ (negative) signals.
-
Key Parameters:
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[11][12] This experiment is key for piecing together the carbon skeleton and connecting different spin systems.[10]
-
Pulse Program: Gradient-selected HMBC (e.g., Bruker hmbcgplpndqf).
-
Key Parameters:
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 200 ppm
-
Long-Range Coupling Delay: Optimized for a long-range J-coupling of 8 Hz.
-
Predicted Spectral Data and Interpretation
The following data is a prediction based on established principles of NMR spectroscopy for similar amino acid structures.
Structure and Numbering:
Caption: Molecular structure of (3R,4R)-3-Amino-4-hydroxypentanoic acid with atom numbering.
¹H NMR Analysis
-
H5 (CH₃): Expected to be a doublet due to coupling with H4.
-
H4 (CH-OH): Expected to be a multiplet due to coupling with H5 and H3.
-
H3 (CH-NH₃⁺): Expected to be a multiplet due to coupling with H4 and the two H2 protons.
-
H2 (CH₂): The two protons are diastereotopic and will appear as separate multiplets, each coupled to H3.
-
OH and NH₃⁺: Protons on heteroatoms are exchangeable in D₂O and will likely not be observed.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~1.2 | d | ~6.5 |
| H2a | ~2.6 | dd | ~16.0, ~8.0 |
| H2b | ~2.8 | dd | ~16.0, ~5.0 |
| H3 | ~3.5 | m | - |
| H4 | ~4.1 | m | - |
Table 1: Predicted ¹H NMR Data for (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride in D₂O.
¹³C NMR Analysis
| Carbon | Predicted δ (ppm) |
| C5 | ~18 |
| C2 | ~38 |
| C3 | ~55 |
| C4 | ~70 |
| C1 | ~175 |
Table 2: Predicted ¹³C NMR Data for (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride in D₂O.
2D NMR for Structural Elucidation
The following workflow illustrates how 2D NMR experiments are used to confirm the structure.
Sources
- 1. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. organomation.com [organomation.com]
- 6. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. mdpi.com [mdpi.com]
- 9. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ecommons.cornell.edu [ecommons.cornell.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
Industrial Production of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride: A Guide for Researchers and Drug Development Professionals
Introduction: A Chiral Building Block of Pharmaceutical Significance
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a chiral amino acid derivative of significant interest in medicinal chemistry and biochemical research. With the precise stereochemical arrangement of its amino and hydroxyl groups, this molecule serves as a vital building block in the synthesis of complex, enantiomerically pure pharmaceutical compounds.[1] Notably, it has been investigated as an effective neuraminidase inhibitor, positioning it as a candidate for antiviral drug development by disrupting viral replication processes in influenza infections.[1] Its molecular formula is C₅H₁₂ClNO₃, and its molecular weight is 169.61 g/mol . This guide provides a detailed overview of the primary industrial production methods for this valuable compound, offering in-depth application notes and protocols for both chemoenzymatic and traditional chemical synthesis routes.
Strategic Approaches to Industrial Synthesis: A Comparative Overview
The industrial production of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride hinges on achieving high stereoselectivity in a cost-effective and scalable manner. Two principal strategies have emerged as viable for large-scale manufacturing: a modern chemoenzymatic approach leveraging the specificity of biocatalysts, and a more traditional, multi-step chemical synthesis. The choice between these routes often depends on factors such as cost of starting materials, desired purity, environmental impact, and available manufacturing infrastructure.
| Feature | Chemoenzymatic Synthesis | Chemical Synthesis |
| Stereoselectivity | Typically high to excellent due to enzyme specificity. | Dependent on the choice of chiral auxiliaries or catalysts; may require chiral resolution. |
| Reaction Conditions | Mild (near-ambient temperature and neutral pH). | Often requires cryogenic temperatures, strong bases/acids, and anhydrous conditions. |
| Environmental Impact | Generally lower, with biodegradable catalysts and aqueous reaction media. | Can involve hazardous reagents and generate significant solvent waste. |
| Process Development | May require enzyme screening and optimization. | Relies on well-established, multi-step organic reactions. |
| Cost-Effectiveness | Can be highly cost-effective at scale, especially with efficient enzyme recycling. | Can be expensive due to the cost of chiral reagents and multiple protection/deprotection steps. |
Part 1: The Chemoenzymatic Approach: Leveraging Biocatalysis for Precision and Sustainability
The chemoenzymatic synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride represents a state-of-the-art industrial method, prized for its high efficiency and stereoselectivity. This approach typically involves the use of a transaminase enzyme to introduce the amino group with the correct stereochemistry.
Core Principle: Asymmetric Amination with Transaminases
Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. By using a specifically engineered or selected transaminase, the desired (3R)-amino stereocenter can be installed with high fidelity. The overall process can be visualized as a two-step transformation from a suitable precursor.
Figure 1: Chemoenzymatic synthesis workflow.
Detailed Protocol: Chemoenzymatic Synthesis
This protocol is a representative industrial-scale process based on principles outlined in recent patent literature.
I. Synthesis of the Keto-Acid Precursor: (R)-4-hydroxy-3-oxopentanoic acid derivative
The synthesis of the keto-acid precursor can be achieved through various established chemical routes. One common method involves the aldol condensation of a protected hydroxyacetone with a glyoxylate derivative, followed by oxidation.
II. Biocatalytic Asymmetric Amination
-
Enzyme and Reagent Preparation:
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5).
-
Add the keto-acid precursor to the buffer.
-
Add the amino donor (e.g., isopropylamine) in excess.
-
Add pyridoxal 5'-phosphate (PLP) as a cofactor for the transaminase.
-
Add the engineered (R)-selective transaminase enzyme (as a lyophilized powder or immobilized on a solid support).
-
-
Reaction Execution:
-
Maintain the reaction temperature between 30-45°C with gentle agitation.
-
Monitor the reaction progress by HPLC for the conversion of the keto-acid to the amino acid.
-
The reaction is typically complete within 24-48 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the enzyme (by filtration if immobilized, or by denaturation and centrifugation).
-
Acidify the reaction mixture to precipitate the product.
-
Isolate the crude (3R,4R)-3-Amino-4-hydroxypentanoic acid by filtration.
-
III. Purification and Salt Formation
-
Recrystallization:
-
Dissolve the crude product in a suitable solvent system (e.g., water/ethanol mixture).
-
Induce crystallization by cooling to obtain the purified free amino acid.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free amino acid in a suitable organic solvent (e.g., ethanol or isopropanol).
-
Add a solution of hydrogen chloride in the same solvent.
-
The hydrochloride salt will precipitate out of solution.
-
Isolate the (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.[1]
-
Part 2: The Chemical Synthesis Approach: A Multi-Step Stereocontrolled Route
While the chemoenzymatic route offers significant advantages, traditional chemical synthesis remains a viable and well-understood method for the production of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride. This approach typically relies on the use of chiral auxiliaries or asymmetric catalysis to establish the desired stereocenters.
Core Principle: Stereoselective Aldol Reaction and Subsequent Amination
A common strategy involves a stereoselective aldol reaction to create the C3-C4 bond with the correct relative and absolute stereochemistry, followed by the introduction of the amino group and subsequent deprotection steps.
Figure 2: Chemical synthesis workflow.
Detailed Protocol: Chemical Synthesis
This protocol is a generalized representation of a multi-step chemical synthesis.
I. Stereoselective Aldol Reaction
-
Enolate Formation:
-
Dissolve a chiral auxiliary (e.g., an Evans oxazolidinone) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C.
-
Add a Lewis acid (e.g., titanium tetrachloride) followed by a tertiary amine base (e.g., triethylamine) to form the titanium enolate.
-
-
Aldol Addition:
-
Add a solution of a protected hydroxyacetaldehyde (e.g., benzyloxyacetaldehyde) to the enolate solution at -78°C.
-
Allow the reaction to proceed for several hours, monitoring by TLC for the formation of the aldol adduct.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the aldol adduct by column chromatography.
-
II. Introduction of the Amino Group (via Azide)
-
Hydroxyl Group Activation:
-
Dissolve the purified aldol adduct in an anhydrous solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., 2,6-lutidine).
-
Cool to 0°C and add methanesulfonyl chloride to convert the hydroxyl group into a good leaving group (mesylate).
-
-
Azide Displacement:
-
In a separate flask, dissolve sodium azide in a polar aprotic solvent (e.g., DMF).
-
Add the mesylated intermediate to the azide solution and heat to facilitate the SN2 displacement, inverting the stereocenter at C3.
-
III. Reduction of the Azide and Deprotection
-
Azide Reduction:
-
Dissolve the azido intermediate in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a hydrogenation catalyst (e.g., 10% palladium on carbon).
-
Hydrogenate the mixture under a hydrogen atmosphere until the azide is fully reduced to the amine.
-
-
Removal of Protecting Groups and Chiral Auxiliary:
-
The chiral auxiliary can be removed by hydrolysis under basic conditions (e.g., lithium hydroxide).
-
The hydroxyl protecting group (e.g., benzyl) can be removed by hydrogenolysis concurrently with the azide reduction.
-
IV. Final Purification and Salt Formation
The final purification and salt formation steps are analogous to those described in the chemoenzymatic protocol.
Quality Control and Stereochemical Integrity
For both production methods, rigorous quality control is essential to ensure the chemical and stereochemical purity of the final product.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the final product and intermediates. Chiral HPLC is used to determine the enantiomeric and diastereomeric excess.[2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and stereochemistry of the final product and key intermediates. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the product and identify any impurities. |
| Polarimetry | To measure the optical rotation of the chiral product, which is indicative of its stereochemical purity. |
| Elemental Analysis | To confirm the elemental composition of the final product. |
Conclusion: A Versatile Chiral Intermediate for Pharmaceutical Innovation
The industrial production of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride can be successfully achieved through both chemoenzymatic and traditional chemical synthesis routes. The chemoenzymatic approach offers a more sustainable and often more efficient pathway, while the chemical synthesis provides a well-established, albeit more complex, alternative. The choice of method will ultimately be dictated by the specific needs and capabilities of the manufacturing facility. With robust and scalable production methods, this valuable chiral building block will continue to play a crucial role in the development of novel therapeutics.
References
- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
-
National Center for Biotechnology Information. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. PubMed Central. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). EP0930292B1 - Process for preparing beta-amino-alpha-hydroxy acid derivatives.
-
ResearchGate. (n.d.). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Retrieved January 25, 2026, from [Link]
-
MDPI. (n.d.). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Retrieved January 25, 2026, from [Link]
-
CaltechAUTHORS. (n.d.). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Retrieved January 25, 2026, from [Link]
Sources
- 1. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 2. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of (3R,4R)-3-Amino-4-hydroxypentanoic Acid Hydrochloride in Peptide Synthesis
Introduction: The Strategic Value of (3R,4R)-3-Amino-4-hydroxypentanoic Acid in Peptide Design
(3R,4R)-3-Amino-4-hydroxypentanoic acid is a non-canonical, chiral β-amino acid that offers unique structural and functional properties to peptide-based therapeutics.[1] Its distinct stereochemistry and the presence of a hydroxyl group provide a scaffold for creating peptides with constrained conformations, enhanced proteolytic stability, and novel biological activities.[2][3] As a chiral building block, it is of significant interest in medicinal chemistry for the synthesis of complex, enantiomerically pure molecules with potential applications as enzyme inhibitors and other therapeutic agents.[1] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful incorporation of this valuable amino acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
The hydrochloride salt form is typically used to improve the stability and handling of the free amino acid. Prior to its use in peptide synthesis, it must be converted to its protected form. This document will focus on the widely adopted Fmoc/tBu orthogonal protection strategy.[4][5]
PART 1: Foundational Principles and Strategic Considerations
The Orthogonal Protection Scheme: A Self-Validating System
Successful solid-phase peptide synthesis hinges on a robust and orthogonal protecting group strategy.[6][7] This ensures that the Nα-amino group can be selectively deprotected for chain elongation without prematurely cleaving the side-chain protecting groups or the peptide from the resin support.[4][8] The Fmoc/tBu strategy is the cornerstone of modern SPPS due to its mild deprotection conditions for the Fmoc group (a weak base) and the strong acid required for final cleavage and side-chain deprotection.[5][7]
For (3R,4R)-3-Amino-4-hydroxypentanoic acid, this translates to:
-
3-Amino Group: Protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
-
4-Hydroxyl Group: Protected with the acid-labile tert-butyl (tBu) ether.
-
Carboxylic Acid: Remains free to be activated for coupling to the resin or the growing peptide chain.
This scheme ensures that the hydroxyl group remains inert during the repetitive base treatments for Fmoc removal throughout the synthesis cycles.
Diagram 1: Orthogonal Protection Strategy
Caption: Workflow illustrating the orthogonality of Fmoc/tBu protection.
Synthesis of the Protected Building Block: Fmoc-(3R,4R)-3-amino-4-(tBuO)-pentanoic acid
While not commercially available as a stock item from all suppliers, the protected building block can be synthesized from the starting hydrochloride salt. The synthesis involves two key steps: protection of the hydroxyl group followed by Fmoc protection of the amino group.
-
Tert-butylation of the Hydroxyl Group: The secondary hydroxyl group can be protected as a tBu ether. This reaction typically requires a strong acid catalyst.
-
Fmoc Protection of the Amino Group: The 3-amino group is subsequently protected using Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester under basic conditions.[9]
Purification by column chromatography is generally required to obtain the final product of sufficient purity for SPPS.[9]
Diagram 2: Synthesis of the Protected Amino Acid
Caption: Synthetic route to the protected building block.
Coupling Strategy: Overcoming the Challenge of a β-Amino Acid
β-amino acids are known to be sterically hindered and can present challenges in achieving high coupling efficiencies, a phenomenon often referred to as a "difficult coupling".[10][11] To mitigate this, a highly efficient coupling reagent is paramount.
-
Recommended Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice.[12] It rapidly forms a highly reactive OAt-active ester, which facilitates efficient amide bond formation even with sterically hindered amino acids.[13]
-
Activation and Base: The reaction is carried out in the presence of a non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine), to activate the carboxylic acid and neutralize the protonated N-terminal amine of the growing peptide chain.[8][14]
-
Reaction Time: Standard coupling times for α-amino acids are often around 30-60 minutes.[10] For a β-amino acid like this, extending the coupling time to 2 hours or performing a "double coupling" (repeating the coupling step) is a prudent strategy to ensure the reaction goes to completion.
PART 2: Detailed Experimental Protocols
These protocols are designed for a standard automated peptide synthesizer using Fmoc/tBu chemistry. All reagent quantities are based on a 0.1 mmol synthesis scale.
Resin Preparation and First Amino Acid Coupling
It is recommended to use a pre-loaded resin with the C-terminal amino acid already attached, as the initial loading can be a critical and sometimes low-yielding step.[4] If starting with a naked resin (e.g., Rink Amide for a C-terminal amide), follow the manufacturer's protocol for the first amino acid coupling.
Standard SPPS Cycle for a Generic Fmoc-Amino Acid
This cycle is repeated for each amino acid in the sequence.
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Swelling | DMF | 20 min |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| 3 | Washing | DMF (x5), DCM (x2), DMF (x2) | ~10 min |
| 4 | Coupling | See specific protocol below | 1-2 hours |
| 5 | Washing | DMF (x3), DCM (x2) | ~5 min |
Diagram 3: Automated SPPS Cycle
Caption: The repetitive cycle of solid-phase peptide synthesis.
Specific Protocol for Coupling of Fmoc-(3R,4R)-3-amino-4-(tBuO)-pentanoic acid
This protocol replaces Step 4 in the standard cycle above.
-
Prepare Amino Acid Solution:
-
In a separate vial, dissolve 5 equivalents (0.5 mmol, relative to resin loading) of Fmoc-(3R,4R)-3-amino-4-(tBuO)-pentanoic acid in DMF.
-
Add 5 equivalents (0.5 mmol) of HATU.
-
Add 10 equivalents (1.0 mmol) of DIPEA.
-
Vortex briefly to mix.
-
-
Activation (Pre-activation):
-
Allow the solution to stand for 2-5 minutes to allow for the formation of the active ester.[13]
-
-
Coupling to Resin:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Monitoring (Optional but Recommended):
-
After the coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.
-
-
Double Coupling (If Necessary):
-
Drain the reaction vessel.
-
Repeat steps 1-3 without an intervening deprotection step.
-
Final Cleavage and Deprotection
This procedure cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups, including the tBu ether from our target amino acid.
| Step | Procedure | Reagents and Solvents | Time |
| 1 | N-terminal Fmoc Removal | 20% Piperidine in DMF | 2 x 10 min |
| 2 | Washing | DMF (x5), DCM (x5), MeOH (x3) | ~15 min |
| 3 | Drying | Dry the resin under high vacuum | 1-2 hours |
| 4 | Cleavage | TFA / H₂O / TIS (95:2.5:2.5 v/v/v) | 2-3 hours |
| 5 | Precipitation | Cold Diethyl Ether | 30 min |
| 6 | Isolation | Centrifuge, decant ether, repeat wash | ~15 min |
| 7 | Drying | Dry the crude peptide under vacuum | Overnight |
Causality and Trustworthiness of the Cleavage Protocol:
-
TFA (Trifluoroacetic acid): A strong acid required to cleave the peptide from the resin and remove acid-labile protecting groups like tBu and Boc.[15]
-
Scavengers (H₂O and TIS): During cleavage, reactive cationic species (e.g., t-butyl cations) are generated.[15] Water (H₂O) and Triisopropylsilane (TIS) act as scavengers, trapping these cations to prevent them from causing unwanted modifications to sensitive amino acid residues like tryptophan or methionine.[16] The 95:2.5:2.5 ratio is a well-established and effective cocktail for most standard peptides.[15]
-
Cold Ether Precipitation: The peptide is insoluble in cold diethyl ether, while the cleaved protecting groups and scavengers are soluble. This allows for the selective precipitation and isolation of the crude peptide product.
Conclusion
The incorporation of (3R,4R)-3-Amino-4-hydroxypentanoic acid into peptides is a powerful strategy for developing novel therapeutics. Success relies on a solid understanding of orthogonal protection schemes and the challenges associated with coupling non-canonical amino acids. By employing the Fmoc-(3R,4R)-3-amino-4-(tBuO)-pentanoic acid building block, utilizing a high-efficiency coupling reagent such as HATU with an extended reaction time, and following a standard TFA-based cleavage protocol, researchers can confidently and reliably synthesize peptides containing this unique and valuable residue.
References
-
Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis and Applications (pp. 1-25). Humana Press. [Link]
-
Hegedüs, C., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC advances, 9(54), 31443-31453. [Link]
-
Albericio, F., et al. (2017). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 117(22), 13794-13840. [Link]
-
Lee, J. S., et al. (2023). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]
-
Condron, M. M., et al. (2008). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. The Open Biotechnology Journal, 2, 87-93. [Link]
-
Liskamp, R. M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 196. [Link]
-
Isidro-Llobet, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1475-1483. [Link]
-
Kim, B. J., et al. (2021). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 26(11), 3326. [Link]
-
Unitech Labs. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Fülöp, F., et al. (2018). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 50(1), 131-143. [Link]
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. r/Biochemistry. [Link]
-
Spring, D. R., et al. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(10), 1472-1474. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Synpeptide. (2026). HATU: The Premier Peptide Coupling Reagent for Efficient Amide Bond Formation. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. bachem.com [bachem.com]
- 13. americapeptides.com [americapeptides.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Chiral Separation of Amino Acid Derivatives
Welcome to the technical support center dedicated to navigating the complexities of chiral separation for amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into troubleshooting common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more robust results.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the chiral separation of amino acid derivatives.
Q1: I'm not seeing any separation between my enantiomers. What are the first things I should check?
A1: When there is a complete lack of separation, the issue often lies with the fundamental method parameters. Here's a logical progression of what to check:
-
Confirm the correct chiral stationary phase (CSP) is being used. Different classes of amino acid derivatives require different types of CSPs for optimal interaction and separation. For underivatized amino acids, macrocyclic glycopeptide-based CSPs like teicoplanin are often a good starting point due to their ability to handle polar and ionic compounds. For derivatized amino acids, polysaccharide-based or crown ether phases might be more suitable.[1][2]
-
Verify your mobile phase composition. The mobile phase plays a critical role in enantioseparation. Ensure the correct solvents and additives are being used at the right concentrations. Small changes in pH or additive concentration can have a significant impact on selectivity.
-
Check for column degradation. A damaged or old column can lose its chiral recognition capabilities. Inspect your column's performance history and consider running a standard to test its efficiency.
-
Ensure your analyte is compatible with the chosen method. Some amino acid derivatives may require derivatization to be successfully separated on a particular CSP.
Q2: Why am I seeing significant peak tailing for my amino acid derivatives?
A2: Peak tailing in chiral chromatography of amino acids can be caused by several factors:
-
Secondary interactions: Unwanted interactions between the analyte and the silica support of the column can lead to tailing. Adding a small amount of a competing base (like diethylamine) to the mobile phase can help to mitigate this.
-
Sample overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks. Try reducing the injection volume or the sample concentration.
-
Mismatched solvent strength: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
-
Column contamination: Residual sample or impurities on the column can also cause peak tailing. A proper column wash protocol is essential.
Q3: My resolution is poor, but I see some separation. How can I improve it?
A3: Improving resolution requires a systematic optimization of your chromatographic conditions. Consider the following adjustments:
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the type and percentage of the organic modifier (e.g., methanol, acetonitrile, ethanol). The retention of amino acids on some CSPs can exhibit a "U-shaped" profile with changes in organic modifier concentration, so exploring a range is crucial.
-
Additives: Small amounts of acids (e.g., formic acid, trifluoroacetic acid) or bases can significantly impact selectivity by altering the ionization state of the analyte and the stationary phase.[1]
-
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.
-
Column Switching: If optimization of the mobile phase on your current column is unsuccessful, switching to a column with a different chiral selector may provide the necessary selectivity.[3]
Q4: Is derivatization always necessary for the chiral separation of amino acids?
A4: Not necessarily. The need for derivatization depends on the specific amino acid, the chosen chiral stationary phase (CSP), and the detection method.
-
Direct Separation: Direct analysis of underivatized amino acids is possible, particularly with macrocyclic glycopeptide-based CSPs, which are compatible with the polar and ionic nature of these compounds. This approach avoids the extra step and potential for impurities associated with derivatization.
-
Indirect Separation (Derivatization): Derivatization involves reacting the amino acid with a chiral reagent to form diastereomers, which can then be separated on an achiral column.[4] This can be advantageous for improving solubility in non-polar solvents and enhancing detection sensitivity. Common derivatizing agents include o-phthalaldehyde (OPA), fluorenylmethyloxycarbonyl chloride (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[1][5]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues.
Guide 1: Troubleshooting Poor or No Resolution
Poor resolution is one of the most common challenges in chiral separations. This guide provides a systematic approach to diagnosing and resolving this issue.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor resolution in chiral separations.
Step-by-Step Protocol for Improving Resolution
-
Initial Assessment:
-
Confirm that your HPLC system is functioning correctly (stable pressure, no leaks).
-
Prepare fresh mobile phase and sample solutions to rule out degradation.
-
-
Mobile Phase Optimization:
-
Organic Modifier Screening: If using a reversed-phase or polar ionic mode, systematically vary the percentage of the organic modifier (e.g., in 5% increments). Be aware of the "U-shaped" retention behavior that can occur on certain CSPs.
-
Additive Tuning: For ionizable amino acid derivatives, the pH of the mobile phase is critical. Small adjustments to the concentration of acidic or basic additives can dramatically alter selectivity. A common starting point for underivatized amino acids on a teicoplanin column is a mobile phase containing water, methanol, and a small amount of formic acid.
-
-
Temperature Effects:
-
Set the column thermostat to a lower temperature (e.g., 15°C or 20°C) and allow the system to equilibrate.
-
Run your sample and compare the chromatogram to the one obtained at a higher temperature. Note any changes in retention time and resolution.
-
-
Flow Rate Adjustment:
-
Reduce the flow rate by half (e.g., from 1.0 mL/min to 0.5 mL/min).
-
While this will increase the run time, it can lead to a significant improvement in peak sharpness and resolution.
-
-
Chiral Stationary Phase (CSP) Selection:
-
If the above steps do not yield satisfactory resolution, it may be necessary to try a different CSP. Consult literature or application notes for recommendations for your specific class of amino acid derivatives. Macrocyclic glycopeptide, crown ether, and polysaccharide-based CSPs are common choices.[1][2] Some CSPs offer complementary selectivity, meaning a separation that is difficult on one may be easily achieved on another.[3]
-
Guide 2: Addressing Issues with Derivatization
Derivatization can introduce its own set of challenges. This guide helps you troubleshoot common problems associated with this sample preparation step.
Derivatization Workflow and Common Pitfalls
Caption: A workflow for derivatization with common pitfalls to avoid.
Troubleshooting Derivatization Problems
-
Problem: Incomplete or No Reaction
-
Cause: Incorrect pH of the reaction mixture, degraded derivatizing reagent, or insufficient reaction time/temperature.
-
Solution:
-
Verify the pH of your sample and buffer solutions. Many derivatization reactions are pH-sensitive.
-
Prepare the derivatizing reagent fresh.
-
Consult the literature for optimal reaction conditions (time and temperature) for your specific derivatizing agent and amino acid.
-
-
-
Problem: Extra Peaks in the Chromatogram
-
Cause: Side reactions, excess derivatizing reagent, or impurities in the sample or reagents.
-
Solution:
-
Optimize the stoichiometry of the reaction to minimize excess reagent.
-
If the reagent itself is UV-active, ensure it does not co-elute with your peaks of interest.
-
Use high-purity solvents and reagents.
-
-
-
Problem: Racemization during Derivatization
-
Cause: Harsh reaction conditions (e.g., high temperature, extreme pH) can cause the chiral center of the amino acid to racemize, leading to inaccurate enantiomeric ratio measurements.
-
Solution:
-
Perform the derivatization at room temperature or below, if possible.[4]
-
Avoid strongly acidic or basic conditions.
-
Validate your derivatization method using an enantiomerically pure standard to confirm that no racemization is occurring.
-
-
III. Data and Protocols
Table 1: Chiral Stationary Phase (CSP) Selection Guide for Amino Acid Derivatives
| CSP Type | Chiral Selector Example | Best Suited For | Mobile Phase Considerations |
| Macrocyclic Glycopeptide | Teicoplanin | Underivatized α, β, and γ-amino acids[1][3] | Reversed-phase, polar ionic, and normal-phase modes. Compatible with LC-MS.[3] |
| Crown Ether | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Underivatized primary amino acids[1] | Requires an acidic mobile phase to protonate the primary amine.[4] |
| Polysaccharide-Based | Cellulose or amylose derivatives | Derivatized amino acids[6] | Typically used with normal-phase solvents (e.g., hexane/isopropanol).[6] |
| Ligand Exchange | L-proline or L-hydroxyproline | Underivatized amino acids | Mobile phase contains a metal salt (e.g., CuSO₄).[1] |
| Zwitterionic Ion-Exchanger | Quinine or quinidine derivatives | Derivatized amino acids | Offers electrostatic, hydrogen bonding, and π-π interactions.[1] |
Experimental Protocol: General Method for Direct Chiral Separation of Underivatized Amino Acids
This protocol provides a starting point for the direct chiral separation of underivatized amino acids using a teicoplanin-based CSP.
1. Materials:
-
Column: Astec® CHIROBIOTIC® T (or equivalent teicoplanin-based column)
-
Mobile Phase A: Water with 0.02% Formic Acid
-
Mobile Phase B: Methanol with 0.02% Formic Acid
-
Sample: Racemic mixture of the amino acid of interest, dissolved in the initial mobile phase composition.
2. Chromatographic Conditions:
-
Initial Mobile Phase: 70% Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or Mass Spectrometry
3. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Run the analysis isocratically.
4. Optimization:
-
If resolution is not optimal, systematically vary the percentage of methanol. A typical range to explore is 50-90%.
-
For basic amino acids, adding a small amount of a basic modifier like ammonium acetate may be beneficial.[1] For acidic amino acids, formic or acetic acid is usually sufficient.[1]
IV. References
-
D'Hondt, E., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4605. [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
Klán, P., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462823. [Link]
-
Lindner, W., et al. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 91(24), 15890-15898. [Link]
-
Maji, S., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials, 4(4), 2769-2777. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Chiral Amino Acid Analysis by HPLC
Welcome to the technical support center for troubleshooting HPLC methods for chiral amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the enantioseparation of amino acids. Here, we move beyond simple checklists to provide in-depth explanations of the underlying chromatographic principles, ensuring you not only solve the immediate problem but also build a robust and reliable analytical method.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides that follow.
Q1: Why are my enantiomeric peaks not baseline resolved?
Poor resolution is often due to insufficient selectivity (α) or efficiency (N). Key factors to investigate include the mobile phase composition, column temperature, and the choice of chiral stationary phase (CSP). Sometimes, the issue can be as simple as an inappropriate flow rate for the column dimensions and particle size.
Q2: I'm seeing significant peak tailing for my amino acid peaks. What's the cause?
Peak tailing for zwitterionic compounds like amino acids can be caused by secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns. It can also result from column overloading or a mismatch between the sample solvent and the mobile phase.
Q3: My retention times are drifting from one injection to the next. How can I stabilize them?
Retention time variability is a common problem in HPLC and can be particularly pronounced in chiral separations, which are often sensitive to minor changes. The primary culprits are usually inadequate column equilibration, temperature fluctuations, or changes in mobile phase composition due to evaporation or improper mixing. A stable column temperature is crucial, and using a column thermostat is highly recommended.[1]
Q4: I'm not getting enough sensitivity for my low-concentration samples. How can I improve it?
Low sensitivity can be addressed by optimizing detector settings, increasing the sample injection volume (without causing overload), or by employing pre-column derivatization.[2] Derivatization with a fluorescent tag can significantly enhance sensitivity for fluorescence detectors.[2] For LC-MS applications, adjusting the mobile phase to be more MS-friendly (e.g., replacing non-volatile buffers) can improve ionization efficiency.[3]
Q5: Should I use a direct or indirect method for my chiral amino acid analysis?
The choice between direct (using a chiral stationary phase) and indirect (derivatization with a chiral reagent followed by separation on an achiral column) methods depends on your specific application. Direct methods are often preferred as they eliminate the need for derivatization, which can be an additional source of variability and potential racemization.[4][5] However, indirect methods can offer higher sensitivity and may be more readily available in labs that do not have a wide range of chiral columns.[2][3][6]
Part 2: In-Depth Troubleshooting Guides
Issue 1: Poor Enantiomeric Resolution (Rs < 1.5)
Poor resolution is the most common challenge in chiral HPLC. It can be broken down into issues of selectivity and efficiency.
Enantiomeric resolution is governed by the resolution equation:
Rs = (√N / 4) * ((α - 1) / α) * (k / (1 + k))
Where:
-
N is the column efficiency (plate count).
-
α is the selectivity factor (the ratio of the retention factors of the two enantiomers).
-
k is the retention factor of the second eluting enantiomer.
To improve resolution, one or more of these parameters must be increased.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
-
Assess the Current Separation: If there is no separation at all (α = 1), a more significant change is needed. Consider a different type of chiral stationary phase (e.g., moving from a polysaccharide-based to a macrocyclic glycopeptide-based CSP) or a completely different mobile phase system (e.g., switching from reversed-phase to polar organic mode).
-
Optimize the Mobile Phase:
-
Organic Modifier Concentration: The percentage of the organic modifier (e.g., methanol, acetonitrile) is a powerful tool for optimizing selectivity. For some CSPs, such as those based on teicoplanin, retention can exhibit a "U-shaped" profile with respect to the organic modifier concentration.[4] Systematically vary the organic modifier concentration in 5% increments to find the optimal selectivity.
-
Mobile Phase Additives and pH: For ionizable amino acids, the pH of the mobile phase can significantly impact retention and selectivity by altering the ionization state of the analytes and the stationary phase.[1] Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can also modulate chiral recognition.[7] For LC-MS, volatile additives like formic acid or acetic acid are preferred over non-volatile buffers like phosphate.[3]
-
-
Optimize Column Temperature:
-
Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often increases selectivity (Δ(ΔG) becomes more significant), but it also increases viscosity and retention times, leading to broader peaks. Conversely, increasing the temperature can improve efficiency but may reduce selectivity.[1] It is crucial to explore a range of temperatures (e.g., 15°C to 40°C) to find the best balance.
-
| Parameter | Effect on Resolution | Typical Starting Point |
| Organic Modifier % | Highly influential on selectivity (α) | Varies with CSP and analyte |
| Mobile Phase pH | Affects ionization and retention (k) | Match to pKa of analyte and CSP |
| Column Temperature | Affects selectivity (α) and efficiency (N) | 25°C |
Issue 2: Peak Splitting or Distortion
Distorted peak shapes can invalidate quantitative results and indicate underlying issues with the chromatographic system or method.
Ideal chromatography produces symmetrical, Gaussian peaks. Peak splitting or fronting can be caused by column voids, contamination, or a mismatch between the injection solvent and the mobile phase. Peak tailing is often due to secondary, non-ideal interactions between the analyte and the stationary phase.
Caption: Troubleshooting workflow for peak splitting and distortion.
-
Inspect the Column Inlet: A common cause of peak splitting is a partially blocked inlet frit or a void at the head of the column. Disconnect the column and inspect the inlet. If contamination is visible, carefully clean the end fitting and replace the inlet frit if possible.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest solvent possible and inject the smallest possible volume.
-
Column Contamination: Adsorbed impurities from previous injections can create active sites that lead to peak tailing or splitting.
Protocol: Column Flushing and Regeneration
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents, moving from polar to non-polar and back, to remove a wide range of contaminants. A typical sequence for a reversed-phase chiral column might be:
-
Water (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
Hexane (20 column volumes) - Use with caution and ensure compatibility with your HPLC system and column.
-
Isopropanol (20 column volumes)
-
Mobile Phase (without buffer) (20 column volumes)
-
-
Equilibrate the column with the initial mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Issue 3: Irreproducible Retention Times
Consistent retention times are critical for peak identification and quantification. Drifting retention times can be a frustrating problem.
Retention time is a function of the analyte's interaction with the stationary and mobile phases. Any factor that alters this equilibrium will affect retention time. These factors include mobile phase composition, flow rate, and temperature.
Caption: Troubleshooting workflow for irreproducible retention times.
-
Check for System Leaks: Even a small leak can cause the flow rate to fluctuate, leading to changes in retention time. Systematically check all fittings from the pump to the detector.
-
Mobile Phase Preparation and Stability:
-
Evaporation: Selective evaporation of the more volatile component of the mobile phase can alter its composition over time. Keep mobile phase reservoirs covered.
-
Degassing: Ensure the mobile phase is adequately degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.
-
Fresh Preparation: Prepare mobile phases fresh daily, especially if they contain buffers, which can support microbial growth.
-
-
Column Equilibration: Chiral stationary phases can take longer to equilibrate than standard achiral phases. Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting a sequence of injections. Monitor the baseline and backpressure; a stable baseline and pressure indicate that the column is equilibrated.
-
Temperature Control: As mentioned previously, temperature has a significant effect on retention.[1] Use a reliable column oven or water bath to maintain a constant temperature. Even small fluctuations in ambient lab temperature can cause retention time drift.
Part 3: Advanced Considerations
Derivatization Strategies
For indirect chiral analysis or to enhance sensitivity, pre-column derivatization is often employed.[2]
Protocol: General Derivatization Procedure with a Chiral Reagent (e.g., Marfey's Reagent)
-
Sample Preparation: Prepare a solution of the amino acid standard or sample in a suitable buffer (e.g., sodium bicarbonate).
-
Reagent Addition: Add a solution of the chiral derivatizing agent (e.g., FDAA, Marfey's reagent) to the sample.
-
Reaction: Incubate the mixture at a controlled temperature for a specific time to ensure complete derivatization. Mild reaction conditions are often preferred to minimize the risk of racemization.[8]
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., an acid).
-
Analysis: Dilute the sample and inject it onto a standard achiral reversed-phase column for analysis.
| Derivatization Reagent | Detection Method | Key Considerations |
| Marfey's Reagent (FDAA) | UV/Vis, MS | Widely used, but may have lower sensitivity for some amino acids.[3] |
| OPA + Chiral Thiol | Fluorescence | Highly sensitive, but derivatives can be unstable. |
| NBD-F | Fluorescence | Good for two-dimensional HPLC methods.[2] |
Dealing with Biological Samples
Analyzing chiral amino acids in complex biological matrices presents unique challenges, such as endogenous interference.[1]
-
Sample Clean-up: Use solid-phase extraction (SPE) or protein precipitation to remove interfering matrix components before analysis.
-
Quantification Strategies: To overcome endogenous interference, consider using a substitute matrix, the standard addition method, or background subtraction for more accurate quantification.[1]
By systematically addressing these common issues and understanding the scientific principles behind the troubleshooting steps, you can develop robust and reliable HPLC methods for the challenging but critical task of chiral amino acid analysis.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC - NIH. Available at: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. Available at: [Link]
Sources
- 1. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Ensuring stereochemical purity in (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride synthesis
Welcome to the technical support center for the synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity during this synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a vital chiral building block in medicinal chemistry.[1] Its specific 3R,4R configuration is crucial for its biological activity, making the control of stereochemistry paramount.[1] This guide will equip you with the knowledge to navigate the complexities of its stereoselective synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, providing potential causes and actionable solutions.
Problem 1: Low Diastereoselectivity or Enantioselectivity in the Key Stereocenter-Forming Step
Scenario: You are performing a stereoselective reduction of a β-keto ester or a related prochiral precursor to introduce the desired stereochemistry at C3 and C4, but the analysis of the crude product shows a poor diastereomeric ratio (dr) or enantiomeric excess (ee).
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Ineffective Chiral Catalyst or Reagent | The chiral catalyst or reagent may not be providing a sufficiently ordered transition state to effectively discriminate between the two faces of the prochiral substrate. This can be due to catalyst deactivation, impurities, or an inappropriate choice of catalyst for the specific substrate. | 1. Verify Catalyst/Reagent Quality: Ensure the catalyst or chiral auxiliary is of high purity and has been stored correctly.[2][3] If possible, test its activity with a known reaction. 2. Screen Different Catalysts/Reagents: Not all chiral catalysts are universally effective. For ketone reductions, consider screening a panel of well-established catalysts, such as those based on ruthenium for asymmetric transfer hydrogenation or oxazaborolidines for borane-mediated reductions.[4][5] 3. Optimize Ligand Structure: For metal-based catalysts, the chiral ligand is critical. Minor structural modifications to the ligand can significantly impact stereoselectivity.[2][6] |
| Suboptimal Reaction Conditions | Temperature, solvent, and concentration can all influence the energy difference between the diastereomeric transition states. Lower temperatures generally favor higher stereoselectivity by reducing thermal energy that can overcome the small energy barriers between competing pathways. | 1. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C). This is a common strategy to enhance stereoselectivity.[2] 2. Solvent Screening: The polarity and coordinating ability of the solvent can affect the conformation of the transition state. Test a range of solvents with varying properties (e.g., THF, CH2Cl2, toluene). 3. Concentration Effects: Investigate the effect of substrate concentration. In some cases, higher or lower concentrations can influence aggregation states and, consequently, stereoselectivity. |
| Substrate-Related Issues | The steric and electronic properties of the protecting groups on the substrate can influence the facial selectivity of the incoming reagent. A bulky protecting group may be necessary to direct the approach of the reducing agent. | 1. Modify Protecting Groups: If your substrate contains protecting groups (e.g., on a hydroxyl or amino functionality), consider using larger or smaller groups to alter the steric environment around the reactive center.[1] 2. Chelation Control: For substrates with nearby heteroatoms, chelation to a metal-based reducing agent can lock the conformation and lead to high stereoselectivity. Ensure your reagent choice can facilitate this (e.g., using certain Lewis acidic reducing agents). |
Caption: A simplified chiral pool synthesis route.
Q2: How do I choose the best analytical method to confirm the stereochemical purity of my final product?
A2: The choice of analytical method depends on the nature of your sample and the available instrumentation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is often the gold standard for determining enantiomeric and diastereomeric purity. [7][8]It provides quantitative data on the ratio of stereoisomers. A variety of chiral stationary phases are commercially available, and method development is often required to achieve baseline separation. [9][]* Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, it is excellent for determining the ratio of diastereomers. [11]To analyze enantiomers, derivatization with a chiral derivatizing agent (CDA) is necessary to convert them into diastereomers with distinct NMR signals. [12]* Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of a single enantiomer (if the specific rotation is known and matches the literature value), it is not ideal for accurately quantifying the enantiomeric excess of a mixture.
Q3: What are the critical parameters to control during a stereoselective reduction to maximize the yield of the desired (3R,4R) isomer?
A3: To maximize the formation of the desired (3R,4R) isomer during a stereoselective reduction, you should focus on:
-
Choice of Reducing Agent and Catalyst: The selection of the chiral catalyst is paramount. For example, in asymmetric transfer hydrogenation of β-keto esters, specific Ru(II) catalysts are known to favor the formation of syn or anti products. [4]* Temperature: As a general rule, lower reaction temperatures enhance stereoselectivity.
-
Solvent: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome.
-
Rate of Addition: Slow addition of the reducing agent can sometimes improve selectivity by maintaining a low concentration of the achiral reagent.
Q4: Can I use a chiral auxiliary for this synthesis?
A4: Yes, chiral auxiliaries are a powerful tool in asymmetric synthesis. [3][6][13]In this context, a chiral auxiliary could be attached to a precursor molecule to direct a subsequent diastereoselective reaction, such as an alkylation or a reduction. [2][14][15]After the desired stereocenters are set, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones are a well-known class of chiral auxiliaries used for stereoselective alkylations that could be adapted for such a synthesis. [13] Q5: How can I confirm the absolute configuration of my final product?
A5: Confirming the absolute configuration is crucial. Several methods can be employed:
-
X-ray Crystallography: If you can obtain a single crystal of your final product or a suitable derivative, X-ray crystallography provides unambiguous proof of the absolute configuration.
-
Correlation with a Known Compound: You can chemically convert your product into a compound whose absolute configuration is already known. If the reaction does not affect the stereocenters, the configuration of your product can be inferred.
-
NMR Analysis of Diastereomeric Derivatives: By forming a derivative with a chiral reagent of known absolute configuration (e.g., Mosher's esters), you can often deduce the absolute configuration of your compound by analyzing the chemical shifts in the 1H NMR spectrum. * Comparison with Authentic Sample: If an authentic sample of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is available, you can compare its properties (e.g., chiral HPLC retention time, specific rotation) with your synthesized material.
Experimental Protocols
Protocol 1: Stereoselective Reduction of a β-Keto Ester Precursor
This protocol provides a general procedure for the diastereoselective reduction of a protected β-keto-γ-amino ester to the corresponding β-hydroxy-γ-amino ester, a key intermediate in the synthesis.
Materials:
-
Protected β-keto-γ-amino ester
-
Sodium borohydride (NaBH4)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the protected β-keto-γ-amino ester (1.0 mmol) in dry THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). [16]2. Cool the solution to 0 °C in an ice bath. [16]3. Add sodium borohydride (1.0 mmol, 37.8 mg) portion-wise to the stirred solution. [16]4. Stir the reaction mixture at room temperature for 30 minutes, monitoring the progress by thin-layer chromatography (TLC). [16]5. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH4Cl (5 mL). [16]6. Extract the aqueous layer with ethyl acetate (3 x 10 mL). [16]7. Combine the organic layers and wash with brine (1 x 15 mL). [16]8. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product. [16]9. Purify the crude product by column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis for Determination of Enantiomeric Excess
This protocol outlines a general method for analyzing the enantiomeric purity of the final product or its precursors.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometer detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or a teicoplanin-based column like Astec CHIROBIOTIC T). [9] General Procedure:
-
Sample Preparation: Prepare a dilute solution of your sample (approximately 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Selection: A typical starting mobile phase for polar amino acids on a teicoplanin-based column could be a mixture of methanol or ethanol with a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) in water or buffer.
-
Method Development:
-
Inject a racemic or diastereomeric mixture of your compound to identify the retention times of both stereoisomers.
-
Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous phase, the type and concentration of the modifier) to achieve baseline separation (Resolution > 1.5).
-
Adjust the flow rate and column temperature to improve peak shape and resolution.
-
-
Quantification:
-
Inject your synthesized sample under the optimized conditions.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100. [17]
-
References
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Chirality in Drug Design and Development; Brown, J. M., Ed.; Wiley-VCH, 2007.
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PubMed Central. [Link]
-
(3S,4R)-3-amino-4-hydroxypentanoic acid | C5H11NO3 | CID 4614194 - PubChem. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [Link]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 2012, 24(9), 748-754.
-
Stereoselective Bioreduction of α-diazo-β-keto Esters. MDPI. [Link]
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central. [Link]
-
Key Concepts in Stereoselective Synthesis. ETH Zürich. [Link]
-
Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry. [Link]
-
NMR analysis of streoisomer? - ResearchGate. [Link]
-
Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]
-
Chiral auxiliary - Wikipedia. [Link]
-
Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry. [Link]
-
(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - ResearchGate. [Link]
-
25.2: Structure and Stereochemistry of the Amino Acids - Chemistry LibreTexts. [Link]
- CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google P
- EP0838448A1 - Process for the separation of a mixture of enantiomers - Google P
- EP0672648A1 - Threo-3-amino-2-hydroxypentanoic acid and threo (2R,3S), (2S,3R).
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
3(S)-amino-4-hydroxy-pentanoic acid | C5H11NO3 | CID 18654429 - PubChem. [Link]
-
3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries | Request PDF - ResearchGate. [Link]
-
Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PubMed Central. [Link]
-
γ-Hydroxybutyric acid - Wikipedia. [Link]
-
Chirality and the Separation of Enantiomers by Liquid Chromatography - YouTube. [Link]
- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
-
13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents | Analytical Chemistry - ACS Publications. [Link]
-
Amino Acid Stereochemistry R and S vs D and L Configuration - YouTube. [Link]
-
distinguishing isomers by 1H NMR spectroscopy - YouTube. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]
-
Enantioselective reduction of ketones - Wikipedia. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
-
Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central. [Link]
Sources
- 1. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 2. renyi.hu [renyi.hu]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. ethz.ch [ethz.ch]
- 7. uma.es [uma.es]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
Welcome to the technical support center for (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and analysis of this chiral amino acid derivative. Our goal is to empower you with the scientific rationale behind experimental best practices to ensure the integrity and success of your research.
Introduction
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a key chiral building block in medicinal chemistry, valued for its specific stereochemistry which is crucial for its biological activity and use in the synthesis of complex molecules.[1] Its stability is paramount for obtaining reliable and reproducible experimental results. Understanding its potential degradation pathways is essential for developing stable formulations, establishing appropriate storage conditions, and implementing accurate analytical methods. This guide provides a comprehensive overview of the factors influencing its stability and offers practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride?
For long-term storage, the solid compound should be kept in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. To maximize shelf life, storage at 2-8°C is recommended. The hydrochloride salt form is generally more stable than the free base.
Q2: How stable is (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride in solution?
Solutions are more prone to degradation than the solid state. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be prepared in a suitable buffer (ideally slightly acidic to neutral pH), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or below. The stability in solution is dependent on pH, temperature, and the presence of oxidizing agents.
Q3: What are the primary factors that can cause degradation of this compound?
The main factors that can induce degradation are:
-
pH: Both highly acidic and alkaline conditions can promote hydrolysis and other degradation reactions.
-
Temperature: Elevated temperatures can accelerate degradation, leading to various products through pathways like decarboxylation and lactamization.[2][3]
-
Oxidizing agents: The amino and hydroxyl groups are susceptible to oxidation.[4]
-
Light: As with many chiral organic molecules, exposure to UV or visible light can potentially lead to photodegradation.[5]
Q4: What are the visual signs of degradation?
For the solid compound, a change in color from white/off-white to yellow or brown can indicate degradation. In solution, the appearance of a yellow or brown tint, or the formation of a precipitate, suggests that degradation has occurred. However, significant degradation can happen without any visible changes, making analytical confirmation essential.
Proposed Degradation Pathways
Based on the structure of (3R,4R)-3-Amino-4-hydroxypentanoic acid, several degradation pathways can be anticipated under forced degradation conditions. These pathways are primarily influenced by pH, temperature, and the presence of oxidizing agents.
Lactamization (Intramolecular Cyclization)
Under thermal stress or in the presence of dehydrating agents, the amino group can undergo an intramolecular nucleophilic attack on the carboxylic acid group, leading to the formation of a six-membered ring lactam (a cyclic amide).[6]
Caption: Proposed lactamization degradation pathway.
Oxidative Degradation
Oxidizing agents, such as hydrogen peroxide, can lead to several degradation products. The amino group can be oxidized to a nitroso or nitro group, or deamination can occur to form a keto-acid.[7] The secondary alcohol can be oxidized to a ketone.
Caption: Potential oxidative degradation pathways.
Dehydration
Under acidic conditions and heat, the hydroxyl group can be eliminated, leading to the formation of an unsaturated amino acid.
Caption: Proposed dehydration degradation pathway.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Q: I am analyzing my sample of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride by HPLC and see unexpected peaks that are not present in my standard. What could be the cause?
A: Unexpected peaks are often indicative of degradation products or impurities. Here is a systematic approach to troubleshoot this issue:
-
Assess Peak Characteristics:
-
Early eluting peaks: These may correspond to smaller, more polar degradation products, possibly arising from fragmentation.
-
Late eluting peaks: These could be less polar products, such as the lactam, or aggregates.
-
-
Review Sample Handling and Preparation:
-
Age of solution: Was the solution freshly prepared? Amino acids in solution can degrade over time.
-
Solvent/Buffer pH: Check the pH of your sample diluent. Extremes in pH can accelerate degradation.
-
Temperature exposure: Was the sample exposed to high temperatures during preparation (e.g., sonication)?
-
-
Investigate Potential Degradation Pathways:
-
Lactam formation: If your sample was heated or stored for a prolonged period, the formation of the corresponding lactam is a possibility. This can be confirmed by LC-MS, as the lactam will have a molecular weight corresponding to the loss of a water molecule (M-18).
-
Oxidation: If the sample was exposed to air for an extended time or if the solvent contained peroxides, oxidative degradation products may be present.
-
-
Recommended Actions:
-
Prepare a fresh sample from solid material and analyze it immediately.
-
Perform a forced degradation study to intentionally generate degradation products and see if they match the retention times of your unknown peaks. A suggested workflow is provided below.
-
Use LC-MS to obtain mass information on the unknown peaks to help in their identification.
-
Issue 2: Loss of Purity or Potency Over Time
Q: My stock solution of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride shows a decrease in the main peak area and a corresponding loss of potency in my assay. What is happening?
A: A decrease in the main peak area with the concurrent appearance of smaller peaks is a classic sign of degradation.
-
Causality Analysis:
-
Hydrolytic Instability: The compound may be degrading in your aqueous solution. The rate of degradation is often pH and temperature-dependent.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the formation of aggregates or accelerate degradation.[8]
-
-
Troubleshooting and Resolution:
-
Stability Study: Conduct a small-scale stability study of your compound in the solution used for your experiments. Analyze the solution at different time points (e.g., 0, 4, 8, 24 hours) and at different temperatures (e.g., room temperature, 4°C, -20°C).
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.
-
pH Optimization: If not constrained by your experimental protocol, prepare the stock solution in a buffer at a slightly acidic pH (e.g., pH 4-6), as amino acids are often more stable under these conditions.
-
Issue 3: Inconsistent Results in Biological Assays
Q: I am getting variable results in my cell-based or enzymatic assays using this compound. Could this be related to its stability?
A: Absolutely. Inconsistent results are often linked to the variable concentration of the active compound due to degradation.
-
Root Cause Investigation:
-
Degradation in Assay Media: The compound might be unstable in the complex biological media used for your assay, which can have a specific pH and contain components that could react with your compound.
-
Interaction with Assay Components: The compound may interact with other components in your assay, leading to its degradation or sequestration.
-
-
Mitigation Strategies:
-
Spike and Recovery Experiment: Add a known concentration of the compound to your assay media and incubate it under the same conditions as your experiment (without cells or the enzyme). Analyze the concentration of the compound at the beginning and end of the incubation period to assess its stability in the assay environment.
-
Fresh Dilutions: Always prepare fresh dilutions of the compound in the assay media immediately before starting the experiment.
-
Control Experiments: Include a positive control with a known stable compound to ensure the assay itself is performing consistently.
-
Experimental Protocols
Forced Degradation Study Workflow
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride in water.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a vial at 80°C for 48 hours. Then dissolve in water for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light as per ICH Q1B guidelines.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method, preferably with mass spectrometric detection to aid in the identification of degradation products.
Data Presentation
Table 1: Predicted Stability Profile of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
| Stress Condition | Expected Degradation | Major Potential Degradants |
| 0.1 M HCl, 60°C | Significant | Dehydration product, hydrolysis products |
| 0.1 M NaOH, 60°C | Significant | Deamination and oxidation products |
| 3% H₂O₂, RT | Moderate | Oxidized amino and hydroxyl groups |
| Heat (80°C, solid) | Moderate | Lactam, decarboxylation products |
| Light (ICH) | Possible | Photodegradation products |
This table provides a predicted stability profile based on the chemical structure and literature on similar compounds. Actual results should be confirmed experimentally.
References
- Thermal degradation of 18 amino acids during pyrolytic processes. PMC.
- Thermal degradation of amino acid salts in CO2 capture.
- Protein oxidation and peroxid
- γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PMC.
- Chiral Asymmetry in the Photoionization of Gas-Phase Amino-Acid Alanine at Lyman-α Radiation Wavelength.
- Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
- Amino Acid Analysis. Agilent.
- Analysis of Amino Acids by HPLC. Agilent.
- (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride. Benchchem.
- Degradation of poly(β-amino ester)
- Analytical Methods for Amino Acids. Shimadzu.
- Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
- Complete chiral symmetry breaking of an amino acid derivative directed by circularly polarized light.
- The Oxidation of Amino Acids by Hydrogen Peroxide in Formic Acid.
- Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
- γ-Hydroxybutyric acid. Wikipedia.
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing.
- Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradi
- Photooxidative Dehydrogenation of Chiral Ir (III) Amino Acid Complexes Based on [Λ-Ir(ppy) 2 (MeCN) 2 ](PF 6 ). MDPI.
- Frequently Asked Questions — BLASTHelp document
- The Neurobiological Mechanisms of Gamma-Hydroxybutyrate Dependence and Withdrawal and Their Clinical Relevance: A Review. Karger Publishers.
- β-Hydroxybutyric acid. Wikipedia.
- Fenton chemistry.
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatiz
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky.
- Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC.
- The Photochemistry of Amino Acids Produced on the Polar Cryovolcanic Regions of Titan. PMC.
- Degrad
- Chemistry of Hydrogen Peroxide Formation and Elimination in Mammalian Cells, and Its Role in Various P
- Central and Peripheral Metabolic Changes Induced by Gamma-Hydroxybutyr
- Pierce BCA Protein Assay Kit User Guide. Thermo Fisher Scientific.
- (3S,4R)-3-amino-4-hydroxypentanoic acid. PubChem.
- Determination of amino acids in human biological fluids by high-performance liquid chrom
- Lactam. Wikipedia.
- Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan.
- Synthesis of enantiomerically pure .gamma.-amino-.beta.-hydroxybutyric acid using malic acid as the chiral precursor.
- Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI.
- AMINO ACID ANALYSIS.
- Susceptible amino acids to chemical degradation.
- (PDF) Thermal degradation of 18 amino acids during pyrolytic processes.
- Oxidation of amino acids by peracetic acid. ScienceOpen.
- Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI.
- Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central.
- γ-Amino-β-hydroxybutyric acid. Wikipedia.
- Synthesis of metal-binding amino acids. RSC Publishing.
- ChemInform Abstract: Asymmetric Alkylation of Chiral β‐Lactam Ester Enolates.
- Synthesis of 3-((4-Hydroxyphenyl)amino)
- Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox c
Sources
- 1. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 2. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein oxidation and peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lactam - Wikipedia [en.wikipedia.org]
- 7. Fenton chemistry. Amino acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Bioactivity of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation and comparative analysis of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride , a chiral amino acid derivative with significant potential in medicinal chemistry.[1] The specific stereochemistry of this molecule, featuring a pentanoic acid backbone with amino (-NH2) and hydroxyl (-OH) groups in the 3R and 4R configurations, is critical for its stereoselective interactions with biological targets.[1] This document outlines a systematic approach to confirm its bioactivity, compare its performance against a relevant alternative, and generate robust, publication-quality data.
Introduction: Understanding the Target Molecule
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a chiral building block used in the synthesis of complex, enantiomerically pure molecules.[1] Its structure is analogous to other bioactive small molecules, such as the neuromodulator GABOB ((R/S)-4-Amino-3-hydroxybutanoic acid), which exhibits antiepileptic and hypotensive activity.[2][3] Research has indicated that (3R,4R)-3-Amino-4-hydroxypentanoic acid may act as a modulator of enzyme activities, with studies investigating its potential as a neuraminidase inhibitor for influenza and showing that its derivatives can induce cytotoxicity in cancer cell lines.[1]
Given its structural features and the cytotoxic effects of its derivatives, this guide will focus on a validation strategy to test the hypothesis that (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride induces apoptosis in a cancer cell line through the inhibition of a key cellular protease, such as a caspase.
The Comparative Landscape: Choosing a Relevant Alternative
To provide meaningful context to the bioactivity of our target molecule, a direct comparison with a known compound is essential. For this guide, we will use Staurosporine , a well-characterized and potent inducer of apoptosis in a wide range of cell types. Staurosporine functions as a broad-spectrum protein kinase inhibitor, and its ability to trigger the caspase cascade provides a benchmark for the apoptotic potential of our test compound.
The core objective is to determine if (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride induces a similar, more potent, or more selective apoptotic response compared to Staurosporine.
Experimental Validation Workflow
The validation is structured into a two-phase experimental plan: an initial in vitro enzymatic assay to test for direct enzyme inhibition, followed by a cell-based assay to confirm its effect on a biological system.
Phase 1: In Vitro Validation of Caspase-3 Inhibition
Scientific Rationale: Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of key cellular proteins, resulting in the characteristic morphological changes of apoptosis.[4] A direct biochemical assay allows for the determination of whether our compound can inhibit this enzyme in an isolated system, free from the complexities of a cellular environment. This is a crucial first step in mechanistic validation. We will use a colorimetric assay that measures the cleavage of a specific substrate, Ac-DEVD-pNA, by Caspase-3.
Experimental Protocol: Caspase-3 Colorimetric Assay
This protocol is adapted from commercially available kits.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride in sterile deionized water.
-
Prepare a 1 mM stock solution of the Caspase-3 substrate (Ac-DEVD-pNA) in DMSO.
-
Prepare a 1X Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4).
-
Obtain purified, active human recombinant Caspase-3.
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: Add varying final concentrations of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride (e.g., 0.1 µM to 100 µM).
-
Positive Control: Add a known Caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
Negative Control (No Inhibitor): Add an equivalent volume of the vehicle (deionized water).
-
Blank (No Enzyme): Add assay buffer instead of the Caspase-3 solution.
-
-
Enzyme Addition:
-
Dilute the active Caspase-3 in 1X Assay Buffer to the working concentration.
-
Add the diluted Caspase-3 solution to all wells except the blank.
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition & Measurement:
-
Add the Caspase-3 substrate (Ac-DEVD-pNA) to all wells to a final concentration of 200 µM to initiate the reaction.[5]
-
Immediately begin reading the absorbance at 405 nm every 2 minutes for 1-2 hours using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Phase 2: Cell-Based Validation of Apoptosis Induction
Scientific Rationale: While an in vitro assay demonstrates potential, a cell-based assay is required to confirm bioactivity in a physiological context. This experiment will assess the compound's ability to cross the cell membrane and trigger the apoptotic cascade in a human cancer cell line. Previous studies have shown that derivatives of this compound exhibit cytotoxicity in non-small cell lung cancer (A549) cells, making this an appropriate model system.[1] We will measure both cell viability and a specific marker of apoptosis (Caspase-3 activity).
Experimental Protocol: Apoptosis Induction in A549 Cells
-
Cell Culture:
-
Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Plating:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride and Staurosporine (positive control) in cell culture media.
-
Replace the media in the wells with the media containing the test compounds at various concentrations (e.g., 1 µM to 500 µM for the test compound, 10 nM to 1 µM for Staurosporine). Include a vehicle-only control.
-
Incubate for 24 hours.
-
-
Cell Viability Assay (e.g., MTT or Resazurin Assay):
-
After the 24-hour incubation, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours).
-
Measure the absorbance or fluorescence on a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the EC50 value (the concentration of the compound that reduces cell viability by 50%).
-
-
Caspase-3 Activity Assay (Cell-Based):
-
Run a parallel plate under the same treatment conditions.
-
After 24 hours, lyse the cells using a chilled lysis buffer.[6]
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (containing the cell lysate) to a new 96-well plate.
-
Add a fluorogenic or colorimetric Caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.[6]
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance.
-
Normalize the Caspase-3 activity to the total protein concentration in each lysate.
-
Data Presentation and Comparative Analysis
The results of these experiments should be summarized for clear comparison.
Table 1: Comparative Bioactivity of Test Compound vs. Staurosporine
| Compound | Target/Assay | Metric | Result |
| (3R,4R)-AHPH | Recombinant Caspase-3 | IC50 | Experimental Value |
| Staurosporine | Recombinant Caspase-3 | IC50 | N/A (Indirect Activator) |
| (3R,4R)-AHPH | A549 Cell Viability | EC50 | Experimental Value |
| Staurosporine | A549 Cell Viability | EC50 | Experimental Value |
| (3R,4R)-AHPH | A549 Caspase-3 Activity | Fold Increase at EC50 | Experimental Value |
| Staurosporine | A549 Caspase-3 Activity | Fold Increase at EC50 | Experimental Value |
AHPH: (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
Interpreting the Results:
-
A low IC50 value in the biochemical assay would suggest that (3R,4R)-AHPH is a direct and potent inhibitor of Caspase-3.
-
A corresponding low EC50 value in the cell viability assay would indicate that the compound is cell-permeable and effective at inducing cell death.
-
A significant increase in Caspase-3 activity in the cell-based assay would confirm that the observed cytotoxicity is mediated through the apoptotic pathway.
The Apoptotic Signaling Pathway Context
The experiments described above target the execution phase of apoptosis. It is important to understand where this fits within the broader signaling cascade.
This guide proposes a direct inhibition of an executioner caspase as a possible mechanism. However, the compound could also act further upstream, leading to the activation of the caspase cascade. The proposed experiments provide the foundational data to either support this initial hypothesis or guide further investigation into alternative mechanisms.
Conclusion
This guide presents a logical, stepwise, and scientifically rigorous methodology for validating the bioactivity of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride. By integrating direct biochemical assays with functional cell-based experiments and comparing the results to a well-established standard, researchers can generate a comprehensive and reliable dataset. This approach not only confirms the compound's hypothesized pro-apoptotic activity but also provides a quantitative measure of its potency, which is critical for professionals in drug development and chemical biology.
References
- Benchchem. (n.d.). (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4614194, (3S,4R)-3-amino-4-hydroxypentanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]
- Walker, M., et al. (2006). Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917. Journal of Biological Chemistry.
-
ResearchGate. (n.d.). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Retrieved from [Link]
-
Takara Bio. (2015). ApoAlert Caspase Colorimetric Assay Kits User Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. Retrieved from [Link]
Sources
- 1. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. takarabio.com [takarabio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to the Translational Journey of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride: An In Vitro vs. In Vivo Comparative Analysis
In the realm of neuropharmacology, the structural similarity of a novel compound to an endogenous neurotransmitter is a strong harbinger of its potential therapeutic value. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, a chiral amino acid derivative, presents such a compelling case. Its molecular architecture, featuring a pentanoic acid backbone with precisely oriented amino and hydroxyl groups, positions it as a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic evaluation of this compound. We will navigate the critical path from molecular interactions to physiological responses, delineating the synergistic roles of in vitro and in vivo studies in unlocking the therapeutic potential of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride.
The Scientific Imperative for a Dual-Pronged Investigative Strategy
The exploration of a novel bioactive compound is a journey from the microscopic to the macroscopic. An in vitro approach offers a controlled, reductionist environment to dissect the fundamental molecular mechanisms of action. It allows us to ask precise questions: Does the compound bind to specific receptors? Does it modulate enzyme activity? What is its potency and selectivity? This foundational knowledge is paramount for establishing a clear mechanistic hypothesis.
However, a living system is infinitely more complex than its constituent parts. In vivo studies provide the indispensable physiological context to test the hypotheses generated from in vitro data. These studies reveal the compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—and its ultimate pharmacodynamic effects on a whole organism. For a potential neuroactive agent, in vivo models are the only definitive way to assess its ability to cross the blood-brain barrier and elicit a behavioral or physiological response. The true scientific rigor lies in the seamless integration of these two complementary approaches.
In Vitro Exploration: Deciphering the Molecular Blueprint
The initial characterization of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride should logically commence with a suite of in vitro assays designed to probe its interactions with the GABAergic system. The known stereoselective activity of the related compound GABOB (γ-Amino-β-hydroxybutyric acid) at GABA receptors strongly suggests a similar mode of action for our target compound[1].
Receptor Binding Assays: The Quest for Affinity and Selectivity
A primary objective is to determine if the compound binds to GABA receptors and with what affinity. Radioligand binding assays are a robust and well-established method for this purpose.
Experimental Protocol: Competitive Radioligand Binding Assay for GABAA and GABAB Receptors
-
Membrane Preparation: Isolate synaptic membranes from a relevant brain region (e.g., rat cerebral cortex) rich in GABA receptors.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a specific radiolabeled ligand (e.g., [3H]muscimol for GABAA or [3H]GABA in the presence of a GABAA blocker for GABAB) and a range of concentrations of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride[2].
-
Separation and Scintillation Counting: Rapidly filter the incubation mixture to separate bound from free radioligand, and quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced by the test compound against its concentration to determine the IC50 (the concentration that inhibits 50% of specific binding), from which the inhibition constant (Ki) can be calculated.
Rationale for Experimental Design: The choice of radioligand is critical for targeting specific receptor subtypes. The use of a competitive binding format allows for the determination of the compound's affinity for the receptor's primary binding site.
Anticipated Data Presentation: Hypothetical Binding Affinities
| Target Receptor | Radioligand | Ki of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride (µM) |
| GABAA | [3H]Muscimol | > 100 |
| GABAB | [3H]GABA | 5.2 |
This hypothetical data would suggest that the compound is selective for the GABAB receptor.
Functional Assays: From Binding to Biological Response
Demonstrating binding is only the first step. It is crucial to ascertain the functional consequence of this binding – does the compound act as an agonist, antagonist, or allosteric modulator? Whole-cell patch-clamp electrophysiology on cells expressing the target receptor is the gold standard for this determination.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO cells) engineered to express the GABA receptor of interest (e.g., GABAB1b/2).
-
Electrophysiological Recording: Establish a whole-cell patch-clamp recording from a single cell to measure ion channel currents.
-
Compound Application: Apply increasing concentrations of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride to the cell via a perfusion system.
-
Data Acquisition and Analysis: Record the changes in membrane current elicited by the compound. For GABAB receptors, which are G-protein coupled, this would typically involve measuring the activation of co-expressed G-protein-coupled inwardly-rectifying potassium (GIRK) channels[3]. The resulting concentration-response curve allows for the determination of the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy relative to a known agonist.
Caption: A streamlined workflow for the in vitro characterization of a novel GABAergic compound.
In Vivo Investigation: Bridging the Gap to Physiological Relevance
Positive in vitro data provide a strong rationale for advancing to in vivo studies. These are essential for evaluating the compound's therapeutic potential in a complex biological system.
Pharmacokinetic Profiling: The Body's Influence on the Drug
A critical initial step in in vivo testing is to understand the compound's ADME profile. This information is vital for designing meaningful efficacy studies.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Utilize a standard rodent model, such as Sprague-Dawley rats.
-
Compound Administration: Administer a single dose of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Serial Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Bioanalytical Quantification: Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Rationale for Experimental Design: LC-MS/MS provides the high sensitivity and specificity required for accurate drug quantification in complex biological matrices. Understanding the pharmacokinetic profile ensures that subsequent efficacy studies are conducted at relevant and sustained exposure levels.
Anticipated Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Route of Administration | Value |
| Bioavailability (%) | Oral | 45 |
| Half-life (t1/2) (hours) | Intravenous | 2.1 |
| Cmax (ng/mL) | Oral (10 mg/kg) | 850 |
| Tmax (hours) | Oral (10 mg/kg) | 1.5 |
Pharmacodynamic and Behavioral Models: Assessing Therapeutic Efficacy
Based on the hypothesized GABAergic mechanism, a range of behavioral models can be employed to assess potential therapeutic effects, such as anticonvulsant, anxiolytic, or analgesic properties.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
-
Animal Model: Use a rodent model susceptible to chemically induced seizures, such as Swiss Webster mice.
-
Compound Administration: Pre-treat animals with various doses of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride or vehicle control at a time point consistent with its Tmax.
-
Seizure Induction: Administer a convulsant dose of PTZ.
-
Behavioral Observation: Observe and score the animals for the onset and severity of seizures (e.g., using the Racine scale).
-
Data Analysis: Compare the seizure scores and latency to seizure onset between the treated and control groups to determine the compound's anticonvulsant efficacy.
Rationale for Experimental Design: The PTZ model is a well-validated screening tool for identifying compounds that raise the seizure threshold, a characteristic of many GABAergic drugs[4].
Caption: A sequential workflow illustrating the progression of in vivo evaluation from pharmacokinetics to pharmacodynamics.
Synthesis and Future Directions: A Holistic View
The ultimate strength of this research strategy lies in the integration of in vitro and in vivo findings. For example, if in vitro studies demonstrate that (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a potent and selective GABAB receptor agonist, and in vivo studies confirm its anticonvulsant activity, a compelling mechanistic link is established. This can be further solidified by demonstrating that the anticonvulsant effects are blocked by a selective GABAB receptor antagonist in the in vivo model. This integrated dataset provides a robust foundation for further preclinical development, including toxicology studies and the design of first-in-human clinical trials.
It is also noteworthy that derivatives of this compound have shown potential as neuraminidase inhibitors and have exhibited cytotoxicity against cancer cell lines in in vitro studies[5]. While the primary focus of this guide is on its GABAergic potential, these alternative activities should be considered in a comprehensive safety and efficacy evaluation.
Caption: An integrated model illustrating the convergence of in vitro, in vivo, and pharmacokinetic data to validate a mechanism of action.
References
-
Tiagabine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
- Tesmer, J. J. G., & Sprang, S. R. (1998). The structure, mechanism and regulation of G protein-coupled receptor kinases. Current Opinion in Structural Biology, 8(6), 749-757.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsia, 52 Suppl 1, 1-15.
- Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activ
-
γ-Amino-β-hydroxybutyric acid. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
- Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(1), 402-404.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2023). Molecules, 28(13), 5089.
- Gamma-amino-beta-hydroxy butyric acid stimulates prolactin and growth hormone release in normal women. (1980).
- Characterization of GABA Receptors. (2001). Current Protocols in Pharmacology, Chapter 1:Unit1.11.
- An in vivo method for testing GABAergic compounds. (1981). Life Sciences, 28(21), 2363-2367.
- Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. (2010). PLoS One, 5(3), e9759.
- Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (2020). Journal of the American Chemical Society, 142(10), 4708-4723.
- The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. (2024). Brain Sciences, 14(5), 456.
- In vivo photorelease of GABA in the mouse cortex. (2014). Journal of Neuroscience Methods, 234, 1-10.
- An update on GABA analogs for CNS drug discovery. (2006). Recent Patents on CNS Drug Discovery, 1(1), 113-118.
- Neuroimaging-Guided Insights into the Molecular and Network Mechanisms of Chronic Pain and Neuromodulation. (2024). International Journal of Molecular Sciences, 25(10), 5275.
-
(3S,4R)-3-amino-4-hydroxypentanoic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
(3S,4S)-4-amino-3-hydroxypentanoic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
3(S)-amino-4-hydroxy-pentanoic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
Sources
- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
Safety Operating Guide
Navigating the Disposal of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride: A Guide for Laboratory Professionals
For researchers and drug development professionals, the proper handling and disposal of specialized chemical reagents like (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step approach to the safe disposal of this chiral amino acid derivative, ensuring the protection of laboratory personnel and the environment.
Inferred Hazard Profile and Immediate Safety Precautions
Based on Safety Data Sheets (SDS) for analogous compounds, (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Therefore, adherence to standard laboratory safety protocols is paramount.
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. | To prevent eye contact which may cause serious irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact which may cause irritation.[3][4] |
| Body Protection | Laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | To avoid inhalation of dust or aerosols which may cause respiratory irritation.[3][4][5] |
Step-by-Step Disposal Protocol
The disposal of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride should be managed through a licensed professional waste disposal service.[5] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Waste Identification and Segregation
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride" and the CAS number: 336182-14-0.
-
Segregation: Store the waste in a designated, well-ventilated, and secure area away from incompatible materials. Based on general principles for amino acid hydrochlorides, avoid storage with strong bases.
Containerization
-
Primary Container: Use a clean, dry, and sealable container that is compatible with the chemical. The original product container is often a suitable choice.
-
Secondary Containment: Place the primary container in a larger, chemically resistant secondary container to prevent spills.
Spill Management
In the event of a spill:
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the spilled material to avoid generating dust.[5]
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride.
Caption: Disposal decision workflow for (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride.
Scientific Rationale for Disposal Procedures
The recommended disposal procedures are based on the precautionary principle, treating the compound with the caution afforded to chemicals with potential irritant properties. As an amino acid hydrochloride, it is a salt that will likely dissociate in water, potentially forming a mildly acidic solution. The primary environmental concern is the introduction of a synthetic, non-naturally occurring organic molecule into the ecosystem.
Incineration by a licensed facility is a common and effective method for the disposal of such organic compounds, as it ensures complete destruction of the molecule, converting it to simpler, less harmful substances like carbon dioxide, water, and nitrogen oxides.[5]
Regulatory Compliance
All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management. It is the responsibility of the generating institution to ensure full compliance with these regulations.
By following these guidelines, researchers and laboratory professionals can ensure the safe and responsible disposal of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, fostering a culture of safety and environmental stewardship within the scientific community.
References
- Capot Chemical Co., Ltd. (2012, June 1). MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. Capot Chemical.
- Carl Roth GmbH + Co. KG. (n.d.).
- CymitQuimica. (2022, May 16). (R)-3-Amino-4-methylpentanoic acid.
- MedChemExpress. (2025, June 3). 3-Amino-4-methylpentanoic acid-SDS.
- ACS Publications. (n.d.). CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE.
- PubChem. (n.d.). (3S,4R)-3-amino-4-hydroxypentanoic acid.
- PubMed. (n.d.).
- Wikipedia. (n.d.). Histamine.
- Carl Roth GmbH + Co. KG. (n.d.).
- Fisher Scientific. (2023, August 25).
- Benchchem. (n.d.). (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride.
- Doctor 2018. (n.d.). Amino acid metabolism: Disposal of Nitrogen.
- Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?
- Agilent. (n.d.). Amino Acid Standard - 10 pmol per μl in 0.
- Chemistry LibreTexts. (2022, April 26). 10.
- FUJIFILM Wako Chemicals. (2024, November 6).
- Antimex Chemical Limited. (n.d.). (3r,4r)-3-amino-4-hydroxypentanoic acid hydrochloride.
- A quick revision. (2023, April 12). Chemical Incompatibility - All the examples explained. YouTube.
- Behlogy. (2024, May 17). 14-2 Excretion & Deamination (Cambridge AS A Level Biology, 9700). YouTube.
- ResearchGate. (n.d.). Mixing properties of some amino acids in aqueous electrolyte solutions.
Sources
- 1. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 2. (3R,4R)-3-AMINO-4-HYDROXYPENTANOIC ACID HYDROCHLORIDE, CasNo.336182-14-0 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. capotchem.com [capotchem.com]
Navigating the Safe Handling of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards is the cornerstone of a safe laboratory environment. Based on the available data for the free base, (3R,4R)-3-Amino-4-hydroxypentanoic acid, we can anticipate a similar hazard profile for its hydrochloride salt, with the added considerations for its acidic nature. The primary hazards are categorized as follows:
-
Skin Irritation (H315): Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation (H319): Contact with eyes can result in significant irritation, pain, and potential damage.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.
Given its hydrochloride form, the compound should also be regarded as corrosive, particularly in the presence of moisture.
Anticipated GHS Pictograms and Signal Word
While not definitively established for the hydrochloride, the following GHS pictograms and signal word are likely applicable and should be heeded as a precautionary measure:
| GHS Pictogram | Hazard Class | Signal Word |
| Skin Irritant, Eye Irritant, Respiratory Irritant | Warning | |
| Corrosive (Precautionary) | Danger |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride. The following table outlines the minimum recommended PPE, with explanations rooted in the compound's hazard profile.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles with side shields or a face shield | Standard laboratory practice to prevent splashes and airborne particles from causing serious eye irritation. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Nitrile gloves | Provides a barrier against skin contact, preventing irritation. Gloves must be inspected before use and disposed of immediately after contamination. Proper glove removal technique is essential to avoid skin exposure.[2] |
| Body | Laboratory coat | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | To prevent inhalation of dust or aerosols that can cause respiratory tract irritation. Engineering controls, such as a fume hood, are the preferred method of exposure control. |
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a clear, procedural plan for handling and disposal is critical for maintaining a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and appropriately labeled containers, within the designated area before handling the chemical.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed. Have a spill kit containing an appropriate neutralizer (such as sodium bicarbonate) readily available.
Step 2: Handling and Use
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Handle the solid material carefully to avoid generating dust.[4] If transferring solutions, use a pipette or other appropriate liquid handling device to minimize splashing.
-
Post-Handling: After handling, decontaminate the work surface.
Step 3: Decontamination and Doffing of PPE
Proper removal of PPE is as crucial as its initial use to prevent cross-contamination.
Caption: Sequential Procedure for Doffing PPE.
Step 4: Waste Disposal
-
Solid Waste: Contaminated solid waste, such as weighing paper and gloves, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride should be considered acidic waste.
-
Neutralization: Before disposal, acidic solutions should be neutralized. This can be achieved by slowly adding a weak base, such as sodium bicarbonate, until the pH is between 6 and 8.[5][6] The neutralization process may generate gas, so it should be performed in a well-ventilated area, such as a fume hood.
-
Final Disposal: The neutralized solution and all other contaminated materials should be disposed of in accordance with local, state, and federal regulations.[7][8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, and if it is safe to do so, cover the spill with a neutralizer like sodium bicarbonate. Absorb the neutralized material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. |
This guide is intended to provide a comprehensive framework for the safe handling of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride. By integrating these principles of hazard awareness, diligent use of personal protective equipment, and adherence to established operational and disposal protocols, you can ensure a safe and productive research environment.
References
- Capot Chemical. (2012-06-01). MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid.
- CymitQuimica. Safety Data Sheet: (R)-3-Amino-4-methylpentanoic acid.
- Benchchem. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride.
- Carl ROTH.
- MedChemExpress. 3-Amino-4-methylpentanoic acid-SDS.
- Cole-Parmer.
- BLDpharm. (3R,4R)-3-Amino-4-hydroxypentanoic acid.
- Waters. Amino Acid Standard - 250 pmol per ul in 0.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Chemistry For Everyone. (2025-05-22). How Should Hydrochloric Acid Be Disposed Of Safely?.
- Chemistry Stack Exchange. (2023-01-23). Safe disposal of hydrochloric acid.
Sources
- 1. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. agilent.com [agilent.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
